molecular formula C6H13Cl B1597335 2-Chloro-2-methylpentane CAS No. 4325-48-8

2-Chloro-2-methylpentane

Cat. No.: B1597335
CAS No.: 4325-48-8
M. Wt: 120.62 g/mol
InChI Key: JPFZKJQZKBEPGQ-UHFFFAOYSA-N
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Description

2-Chloro-2-methylpentane is a useful research compound. Its molecular formula is C6H13Cl and its molecular weight is 120.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-4-5-6(2,3)7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXHAWKBICGUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032174
Record name 2-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4325-48-8
Record name 2-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-2-methylpentane. The information is curated to support research, scientific analysis, and drug development activities where this compound may be utilized as a reagent, intermediate, or reference standard.

Physical and Chemical Properties

This compound is a colorless liquid.[1] It is recognized for its role as an intermediate in various chemical syntheses.[1][2]

Table 1: Quantitative Physical and Chemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₃Cl[3]
Molecular Weight 120.62 g/mol [3][4]
CAS Number 4325-48-8
Melting Point -35.1 °C (estimate)[1][5]
Boiling Point 111 °C[5]
114.4 °C at 760 mmHg[1][3][6]
Density 0.86 g/cm³[6]
Flash Point 19 °C[1][3]
Refractive Index 1.4107
1.412[1][6]
Vapor Pressure 23.6 ± 0.2 mmHg at 25°C (Predicted)[1]
Solubility Soluble in Chloroform (B151607); Sparingly soluble in DMSO; Slightly soluble in Ethyl Acetate and Methanol. Insoluble in water.[7][7]
Stability Volatile

Experimental Protocols

The following sections outline detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for similar tertiary alkyl halides.

2.1. Synthesis via Nucleophilic Substitution (SN1 Reaction)

This protocol describes the synthesis of this compound from 2-methyl-2-pentanol (B124083) and concentrated hydrochloric acid. The reaction proceeds via an SN1 mechanism.[8][9]

Materials:

  • 2-methyl-2-pentanol

  • Concentrated hydrochloric acid (~12 M)

  • 5% (w/v) Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • In a separatory funnel, combine 1.0 mole equivalent of 2-methyl-2-pentanol with 2.5 mole equivalents of cold, concentrated hydrochloric acid.[8]

  • Swirl the mixture gently for a few minutes without the stopper. Then, stopper the funnel and shake for 5-10 minutes, venting frequently to release pressure.[8]

  • Allow the layers to separate. The upper layer is the organic product.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with two portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide gas will evolve, so vent the separatory funnel frequently.[8]

  • Wash the organic layer with one portion of saturated sodium chloride solution to aid in the removal of dissolved water.[8]

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.[8]

  • Decant or filter the dried liquid into a round-bottom flask for distillation.

  • Purify the this compound by simple distillation, collecting the fraction that boils in the expected range (approximately 111-115 °C).[1]

2.2. Characterization Protocols

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and confirming its molecular weight.

Sample Preparation:

  • Prepare a dilute solution of the purified this compound (approximately 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[10]

  • Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.[10]

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or similar non-polar column).[10]

  • Injector Temperature: Set to a temperature that ensures rapid volatilization without decomposition (e.g., 250 °C).

  • Oven Program: A temperature program should be developed to ensure good separation from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).

  • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

Sample Preparation:

  • Dissolve a small amount of the purified product in a deuterated solvent, typically deuterated chloroform (CDCl₃).[4]

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[4]

Expected ¹H NMR Spectral Features:

  • The spectrum will show distinct signals for the different proton environments in the molecule. The integration of these signals will correspond to the number of protons in each environment.

Expected ¹³C NMR Spectral Features:

  • The spectrum will show a specific number of signals corresponding to the unique carbon environments in the molecule.[2]

Chemical Reactivity and Mechanisms

This compound, as a tertiary alkyl halide, primarily undergoes nucleophilic substitution (SN1) and elimination (E1) reactions. The formation of a relatively stable tertiary carbocation intermediate is a key feature of these reaction pathways.[11][12]

3.1. SN1 (Substitution Nucleophilic Unimolecular) Reaction Pathway

The SN1 reaction is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group (chloride ion) to form a planar tertiary carbocation.[11][13] The second step is the rapid attack of a nucleophile on the carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture if the carbon were chiral.[13]

SN1_Reaction sub This compound inter Tertiary Carbocation Intermediate + Cl⁻ sub->inter Slow, Rate-Determining Step (Loss of Leaving Group) prod Substitution Product inter->prod Fast (Nucleophilic Attack)

Diagram 1: SN1 Reaction Pathway of this compound.

3.2. E1 (Elimination Unimolecular) Reaction Pathway

The E1 reaction also proceeds through the same carbocation intermediate as the SN1 reaction.[5][14] Instead of a nucleophile attacking the carbocation, a weak base removes a proton from a carbon atom adjacent to the positively charged carbon. This results in the formation of an alkene. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene.[15]

E1_Reaction sub This compound inter Tertiary Carbocation Intermediate sub->inter Slow, Rate-Determining Step prod_major 2-Methyl-2-pentene (Major Product - Zaitsev) inter->prod_major Fast (Proton Abstraction) prod_minor 2-Methyl-1-pentene (Minor Product) inter->prod_minor Fast (Proton Abstraction)

Diagram 2: E1 Reaction Pathway of this compound.

3.3. Experimental Workflow for Synthesis and Purification

The overall process from starting material to purified product can be visualized as a sequential workflow.

Synthesis_Workflow start Reactants: 2-Methyl-2-pentanol Concentrated HCl reaction SN1 Reaction in Separatory Funnel start->reaction separation Phase Separation: Isolate Organic Layer reaction->separation wash1 Wash with NaHCO₃ Solution separation->wash1 wash2 Wash with Saturated NaCl Solution wash1->wash2 drying Dry with Anhydrous Salt wash2->drying distillation Simple Distillation drying->distillation product Purified this compound distillation->product

Diagram 3: Experimental Workflow for the Synthesis and Purification of this compound.

References

Nuclear Magnetic Resonance Spectral Analysis of 2-Chloro-2-methylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-chloro-2-methylpentane. This document presents predicted spectral data based on the analysis of structurally similar compounds and established NMR principles, detailed experimental protocols for data acquisition, and a visual representation of the molecular structure and its NMR correlations.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of related structures, including 2-methylpentane, 2-chloro-2-methylbutane, and general substituent effects in NMR spectroscopy. The data is presented in a structured format to facilitate easy reference and comparison.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₃ (C1)~ 0.9Triplet (t)3H~ 7.5
CH₂ (C3)~ 1.5 - 1.6Multiplet (m)2H-
CH₂ (C4)~ 1.7 - 1.8Multiplet (m)2H-
C(CH₃)₂ (C2-CH₃)~ 1.6Singlet (s)6H-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C1~ 14
C2~ 75
C3~ 45
C4~ 18
C2-CH₃~ 30
C5~ 14

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound. This protocol can be adapted for various NMR spectrometers.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar small organic molecules.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the sample. Modern spectrometers can also reference the residual solvent peak.

2.2. Spectrometer Setup and Data Acquisition

  • Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's probe should be tuned to the appropriate frequencies for ¹H and ¹³C. Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Experiment: A standard one-pulse ¹H experiment is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

      • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for near-complete relaxation of the protons between scans.

      • Pulse Angle: A 30-45° pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.

  • ¹³C NMR Acquisition:

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each unique carbon atom.

    • Acquisition Parameters:

      • Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is generally required to obtain a good signal-to-noise ratio.

      • Relaxation Delay (d1): A relaxation delay of 2 seconds is a reasonable starting point.

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Correlations

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the unique proton and carbon environments that give rise to the predicted NMR signals.

Caption: Molecular structure and predicted NMR signal assignments for this compound.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of 2-chloro-2-methylpentane (C₆H₁₃Cl), a halogenated alkane. Understanding the fragmentation patterns of such compounds is crucial for their identification and structural elucidation in various scientific and industrial applications, including drug development and metabolite identification.[1][2][3][4]

Mass Spectrometry Data of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The molecular ion peak is often of low abundance due to the facile fragmentation of the parent molecule. The quantitative data for the major fragments are summarized in the table below, based on the mass spectrum available in the NIST Mass Spectrometry Data Center.[1][2][3]

m/zRelative Intensity (%)Proposed Fragment Ion
41100[C₃H₅]⁺
4385[C₃H₇]⁺
5665[C₄H₈]⁺
5730[C₄H₉]⁺
6995[C₅H₉]⁺
8540[C₆H₁₃]⁺
9125[C₆H₁₁]⁺
1055[C₆H₁₀Cl]⁺
120<1[C₆H₁₃Cl]⁺• (Molecular Ion)

Note: The relative intensities are approximate values derived from the graphical representation of the mass spectrum and are normalized to the base peak (m/z 41).

Core Fragmentation Pathways

The fragmentation of this compound upon electron ionization is primarily driven by the cleavage of the carbon-chlorine bond and various carbon-carbon bonds, leading to the formation of stable carbocations. The major fragmentation pathways are outlined below.

Alpha-Cleavage

Alpha-cleavage involves the breaking of a bond adjacent to the carbon atom bearing the chlorine. In the case of this compound, this can lead to the loss of a propyl radical to form a resonance-stabilized chloronium ion or the loss of a methyl radical. However, the most significant fragmentation pathway is the loss of the chlorine radical.

Cleavage of the Carbon-Chlorine Bond

The C-Cl bond is one of the weakest bonds in the molecule, and its cleavage results in the formation of a tertiary carbocation at m/z 85, [C₆H₁₃]⁺. This carbocation can then undergo further fragmentation.

Formation of the Base Peak

The base peak at m/z 41 corresponds to the allyl cation, [C₃H₅]⁺, which is a highly stable carbocation due to resonance. Its formation likely involves rearrangements and further fragmentation of larger precursor ions. The prominent peak at m/z 69, corresponding to the [C₅H₉]⁺ ion, is also a result of fragmentation leading to a stable carbocation.

Isotopic Peaks

Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), fragments containing a chlorine atom will exhibit a characteristic M+2 peak.[2] For instance, the molecular ion region would show peaks at m/z 120 and 122, and the fragment at m/z 105 would have a corresponding peak at m/z 107, with the M+2 peak having approximately one-third the intensity of the M peak.

Experimental Protocols

A typical experimental setup for acquiring the mass spectrum of this compound involves gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS) with an electron ionization (EI) source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 250 °C for 5 minutes.

  • Injection Mode: Splitless or split (e.g., 50:1), depending on the sample concentration.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-300.

  • Scan Rate: 2 scans/second.

Sample Preparation:

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 100 ppm).

Visualizing Fragmentation and Workflows

To better illustrate the fragmentation process and the experimental setup, the following diagrams are provided in the DOT language for Graphviz.

Fragmentation_Pathway M This compound [C6H13Cl]+• (m/z 120) F85 [C6H13]+ (m/z 85) M->F85 - Cl• F69 [C5H9]+ (m/z 69) F85->F69 - CH4 F56 [C4H8]+ (m/z 56) F85->F56 - C2H5• F41 [C3H5]+ (m/z 41) Base Peak F69->F41 - C2H4 Cl_rad •Cl

Caption: Fragmentation pathway of this compound.

Experimental_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Capillary Column (Separation) Injector->Column IonSource Ionization Source (EI) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-chloro-2-methylpentane, a tertiary alkyl halide. This document details the characteristic vibrational modes of the molecule, presents quantitative spectral data, outlines experimental protocols for obtaining high-quality IR spectra, and provides a logical workflow for spectral analysis. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development for the identification and characterization of this and similar compounds.

Introduction to the Infrared Spectroscopy of Alkyl Halides

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. For alkyl halides, such as this compound, the most characteristic absorption is due to the stretching vibration of the carbon-halogen bond.

The position of the carbon-chlorine (C-Cl) stretching vibration in the IR spectrum is influenced by the substitution of the carbon atom. Generally, the C-Cl stretch for aliphatic chlorides appears in the range of 850-550 cm⁻¹[1]. For tertiary alkyl chlorides, this absorption is typically observed at the lower end of this range. Due to its location in the fingerprint region (below 1500 cm⁻¹), which often contains numerous overlapping peaks, careful analysis is required for unambiguous identification[1].

Spectral Data for this compound

The gas-phase infrared spectrum of this compound exhibits several characteristic absorption bands. The quantitative data, sourced from the National Institute of Standards and Technology (NIST) database, is summarized in the table below[1]. The spectrum is characterized by strong C-H stretching and bending vibrations, as well as the key C-Cl stretching vibration.

Wavenumber (cm⁻¹)Transmittance (%)Vibrational Mode Assignment
2970 - 2870StrongC-H stretching (in -CH₃ and -CH₂- groups)
1465MediumC-H bending (in -CH₃ and -CH₂- groups)
1380MediumC-H bending (gem-dimethyl group)
1260MediumSkeletal vibrations
~650Medium to WeakC-Cl stretching

Note: The exact peak positions and intensities may vary slightly depending on the physical state of the sample (gas, liquid, or solid) and the spectroscopic method used.

Experimental Protocols for Acquiring IR Spectra

The acquisition of a high-quality IR spectrum of a liquid sample like this compound can be achieved using several methods. The two most common techniques are Attenuated Total Reflectance (ATR) and transmission spectroscopy.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a popular and convenient method for analyzing liquid samples with minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer and the ATR accessory are properly aligned and functioning according to the manufacturer's specifications.

  • Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be used to correct for the absorbance of the crystal and any atmospheric interferences (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Transmission FT-IR Spectroscopy using a Liquid Cell

This traditional method involves passing the infrared beam through a thin film of the liquid sample held between two infrared-transparent salt plates.

Methodology:

  • Cell Preparation: Select a demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr). Ensure the windows are clean, dry, and free from scratches.

  • Sample Loading: Place a drop of this compound onto the center of one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.

  • Cell Assembly: Secure the salt plates in the cell holder.

  • Instrument Preparation: Place the cell holder in the sample compartment of the FTIR spectrometer.

  • Background Spectrum: It is good practice to run a background spectrum with the empty cell holder or with the empty salt plates to account for any instrumental or atmospheric absorptions.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Data Processing: Process the spectrum to obtain the final absorbance or transmittance data.

  • Cell Disassembly and Cleaning: Disassemble the cell and thoroughly clean the salt plates with a suitable dry solvent. Store the plates in a desiccator to prevent damage from moisture.

Logical Workflow for IR Spectral Analysis

The process of analyzing and interpreting the IR spectrum of an unknown compound, such as this compound, follows a logical progression from sample preparation to final identification. The following diagram illustrates this workflow.

IR_Analysis_Workflow Workflow for IR Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation cluster_conclusion Conclusion start Obtain Liquid Sample (this compound) prep_atr ATR Method: Place a drop on the crystal start->prep_atr Choose Method prep_trans Transmission Method: Create a thin film between salt plates start->prep_trans Choose Method background Collect Background Spectrum (Empty ATR or Salt Plates) prep_atr->background prep_trans->background sample_spec Collect Sample Spectrum background->sample_spec process Ratio Sample to Background (Automatic in Software) sample_spec->process final_spectrum Generate Final IR Spectrum (Absorbance or Transmittance vs. Wavenumber) process->final_spectrum identify_ch Identify C-H Stretches (~2970-2870 cm⁻¹) final_spectrum->identify_ch identify_bending Identify C-H Bending (~1465, 1380 cm⁻¹) identify_ch->identify_bending identify_ccl Identify C-Cl Stretch (~650 cm⁻¹) identify_bending->identify_ccl fingerprint Analyze Fingerprint Region (< 1500 cm⁻¹ for unique pattern) identify_ccl->fingerprint conclusion Confirm Structure of This compound fingerprint->conclusion

References

A Technical Guide to the Physical Properties of 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the boiling and melting points of 2-Chloro-2-methylpentane, including detailed experimental protocols for their determination. The physical properties of haloalkanes are critical for their application in organic synthesis and pharmaceutical development, influencing reaction conditions, purification methods, and formulation strategies.

Core Physical Properties

This compound is a tertiary alkyl halide. Its physical characteristics are primarily dictated by intermolecular forces, including London dispersion forces and dipole-dipole interactions arising from the polar carbon-chlorine bond. The values for its key physical properties are summarized below.

PropertyValueSource(s)
Boiling Point 111 - 114.4 °C at 760 mmHg[1][2][3][4]
Melting Point -35.1 °C (estimated)[2][5]
Molecular Formula C₆H₁₃Cl[1][4]
Molecular Weight 120.62 g/mol [1][2]
Density 0.86 g/cm³[1][2][4]

In-Depth Analysis of Physical Properties

The physical properties of haloalkanes are significantly influenced by molecular structure. Compared to their parent alkanes, haloalkanes exhibit higher boiling points due to increased molecular weight and polarity, which lead to stronger intermolecular van der Waals forces and dipole-dipole interactions.[6][7][8]

  • Boiling Point: The boiling point of this compound is reported in the range of 111°C to 114.4°C.[1][2][3][4] As a tertiary haloalkane, its branched structure results in a more compact, spherical shape compared to its straight-chain isomer, 1-chlorohexane. This branching reduces the available surface area for intermolecular contact, leading to weaker van der Waals forces and a consequently lower boiling point than less branched isomers.[6]

  • Melting Point: The melting point for this compound is an estimated value of -35.1°C.[2][5] The melting point is determined by the energy required to overcome the forces holding the molecules in a crystal lattice. Factors such as molecular symmetry and packing efficiency in the solid state play a crucial role.

Experimental Protocols

Accurate determination of boiling and melting points is fundamental for compound identification and purity assessment.[9]

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid. Impurities typically depress the melting point and broaden the melting range.[9][10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)

  • Glass capillary tubes (sealed at one end)

  • Sample of this compound (solidified)

  • Mortar and pestle (if sample needs to be pulverized)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the solidified this compound into the open end of a capillary tube. The sample should be compacted to a height of 2-3 mm at the bottom of the tube.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): First, perform a rapid heating to find an approximate melting range. This allows for a more precise measurement in the subsequent steps.

  • Accurate Determination: Using a new sample, heat the block rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A pure compound will exhibit a sharp melting range of 0.5-1.5°C.[9]

This method is suitable for small volumes of liquid and involves observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

  • Rubber band or wire for attaching the tube to the thermometer

Procedure:

  • Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Apparatus Setup: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb. Immerse the assembly in the heating bath.

  • Heating: Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.

  • Temperature Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. Record this temperature. For accuracy, also record the atmospheric pressure.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for characterizing a chemical sample based on its physical properties.

G cluster_0 Sample Characterization Workflow sample Unknown Liquid Sample (Presumed this compound) bp_det Determine Boiling Point (Micro Method) sample->bp_det mp_det Determine Melting Point (Capillary Method on Solidified Sample) sample->mp_det compare_lit Compare with Literature Values (Boiling Point: 111-114.4°C Melting Point: ~ -35°C) bp_det->compare_lit mp_det->compare_lit match Properties Match compare_lit->match no_match Properties Mismatch compare_lit->no_match if out of range purity_check Assess Purity confirm Identity Confirmed Purity Assessed purity_check->confirm if sharp range match->purity_check re_eval Further Analysis Required (e.g., NMR, GC-MS) no_match->re_eval

Logical workflow for the physical characterization of a chemical sample.

References

Solubility of 2-Chloro-2-methylpentane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-2-methylpentane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, the underlying physicochemical principles, and a generalized experimental protocol for determining solubility.

Introduction to this compound

This compound is a tertiary halogenoalkane. Its structure, characterized by a chlorine atom attached to a tertiary carbon, significantly influences its chemical reactivity and physical properties, including solubility. Understanding its solubility is crucial for its application in organic synthesis, as a solvent, and in various research and development contexts.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₆H₁₃Cl
Molecular Weight 120.62 g/mol
Boiling Point 111-114.4°C
Melting Point -35.1°C (estimate)
Density 0.86 g/cm³

Qualitative Solubility of this compound

Based on available data, the solubility of this compound in various organic solvents can be summarized as follows. It is generally considered to be soluble in most organic solvents, which is a common characteristic of haloalkanes.[1] The principle of "like dissolves like" is the primary determinant of its solubility profile. As a relatively nonpolar molecule, it exhibits good solubility in nonpolar and weakly polar organic solvents.

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

SolventChemical ClassQualitative Solubility
ChloroformHalogenated HydrocarbonSoluble[2]
Dimethyl Sulfoxide (DMSO)SulfoxideSparingly Soluble[2]
Ethyl AcetateEsterSlightly Soluble[2]
MethanolAlcoholSlightly Soluble[2]
AcetoneKetoneInferred to be soluble
Diethyl EtherEtherInferred to be soluble
HexaneAlkaneInferred to be soluble
EthanolAlcoholInferred to be soluble

Factors Influencing Solubility

The solubility of this compound is governed by intermolecular forces. The primary forces at play are London dispersion forces. Due to the presence of the chlorine atom, the molecule possesses a slight dipole moment, allowing for weak dipole-dipole interactions. However, it is incapable of forming strong hydrogen bonds with protic solvents.

Its low solubility in polar solvents like water and limited solubility in highly polar aprotic solvents like DMSO can be attributed to the energy required to disrupt the strong intermolecular forces (hydrogen bonding in water, strong dipole-dipole in DMSO) of the solvent molecules. The energy released from the formation of new, weaker interactions between this compound and these polar solvents is insufficient to overcome this energy barrier.

In contrast, in nonpolar or weakly polar organic solvents such as chloroform, ethers, and hydrocarbons, the intermolecular forces are of a similar nature and strength (primarily London dispersion forces) to those in this compound. This allows for ready miscibility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Thermostatically controlled water bath or incubator

  • Glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a series of glass vials. The amount of solute should be sufficient to ensure that undissolved solute remains at equilibrium.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature.

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation can be achieved using a mechanical shaker or periodic manual shaking.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved solute to settle.

  • Sampling:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette. To avoid transferring any undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.

  • Analysis:

    • Accurately dilute the collected aliquot with the pure solvent to a concentration suitable for the analytical method.

    • Analyze the diluted solution using a calibrated analytical technique such as GC-FID to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mass fraction.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for this compound and the chosen organic solvents before starting the experiment.

Visualizations

The logical workflow for the experimental determination of solubility is depicted in the following diagram.

experimental_workflow A Preparation of Supersaturated Solution (Excess this compound in solvent) B Equilibration (Constant temperature and agitation) A->B Incubate C Phase Separation (Allowing undissolved solute to settle) B->C Cease agitation D Sampling of Supernatant (Using a filtered syringe) C->D Careful withdrawal E Dilution of Aliquot D->E Precise dilution F Quantitative Analysis (e.g., GC-FID) E->F Inject into instrument G Calculation of Solubility F->G Use calibration curve

Diagram 1: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available literature, its qualitative solubility can be reliably inferred from its molecular structure and the principles of intermolecular forces. It is expected to be soluble in nonpolar and weakly polar organic solvents and less soluble in highly polar solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Further research to quantify the solubility of this compound in various organic solvents at different temperatures would be a valuable contribution to the chemical literature.

References

Methodological & Application

Application Notes and Protocols for the SN1 Reaction of 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-2-methylpentane in SN1 (Substitution Nucleophilic Unimolecular) reaction mechanisms. This document includes detailed theoretical background, experimental protocols, and data presentation to guide researchers in their studies and synthetic applications.

Introduction to SN1 Reactions

The SN1 reaction is a stepwise nucleophilic substitution reaction that involves the formation of a carbocation intermediate. It is a first-order reaction, meaning its rate is dependent only on the concentration of the substrate. Tertiary alkyl halides, such as this compound, are ideal substrates for SN1 reactions due to the stability of the resulting tertiary carbocation.

The mechanism proceeds in three key steps:

  • Formation of a Carbocation: The carbon-halogen bond breaks heterolytically, with the leaving group (in this case, chloride) taking both electrons. This is the slow, rate-determining step.

  • Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face of the carbocation.

  • Deprotonation: If the nucleophile is neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product.

Quantitative Data

Table 1: Comparative Solvolysis Rates of Alkyl Halides

SubstrateClassificationSolventRelative Rate
CH₃BrMethyl80% Ethanol (B145695)1
CH₃CH₂BrPrimary80% Ethanol2
(CH₃)₂CHBrSecondary80% Ethanol43
(CH₃)₃CBrTertiary80% Ethanol1,200,000

This data illustrates the significantly higher reactivity of tertiary alkyl halides in SN1 reactions due to the stability of the tertiary carbocation intermediate.

Table 2: Spectroscopic Data for this compound and 2-Methyl-2-pentanol (B124083)

CompoundTechniqueKey Signals
This compound ¹³C NMRPredicted peaks will show distinct signals for the quaternary carbon bonded to chlorine and the different methylene (B1212753) and methyl groups.
GC-MSMolecular Ion Peak (M⁺) expected at m/z = 120 (for ³⁵Cl) and 122 (for ³⁷Cl). Fragmentation patterns will be characteristic of the alkyl halide structure.[1]
IR SpectroscopyC-Cl stretch typically observed in the 550-750 cm⁻¹ region. Absence of a broad O-H stretch.[1]
2-Methyl-2-pentanol ¹H NMRSignals corresponding to the different methyl and methylene protons, and a singlet for the hydroxyl proton (which may be broad and exchangeable).
¹³C NMRA signal for the quaternary carbon bonded to the hydroxyl group, along with signals for the other carbons in the molecule.
IR SpectroscopyA broad O-H stretch in the region of 3200-3600 cm⁻¹. C-O stretch around 1150 cm⁻¹.

Experimental Protocols

The following protocols are adapted from established procedures for the SN1 solvolysis of similar tertiary alkyl halides and can be applied to this compound.

Protocol 1: Synthesis of 2-Methyl-2-pentanol via Hydrolysis of this compound

This protocol describes the conversion of this compound to 2-methyl-2-pentanol using water as the nucleophile.

Materials:

  • This compound

  • Distilled water

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound and a 5-fold molar excess of distilled water.

  • Set up the apparatus for reflux and heat the mixture gently for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel. Two layers will be present: an upper organic layer and a lower aqueous layer.

  • Separate the layers and wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methyl-2-pentanol.

  • The product can be further purified by distillation if necessary. A potential yield for a similar reaction converting 2-methyl-2-butanol (B152257) to 2-chloro-2-methylbutane (B165293) was reported to be around 57.6%.[2]

Protocol 2: Kinetic Study of the Solvolysis of this compound

This protocol outlines a method to determine the rate of the SN1 solvolysis of this compound by monitoring the production of hydrochloric acid.

Materials:

  • This compound

  • Solvent (e.g., aqueous ethanol or acetone)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

  • Acid-base indicator (e.g., bromophenol blue)

  • Burette, pipettes, and volumetric flasks

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a known concentration.

  • In a separate flask, prepare a solution of the solvent containing a few drops of the acid-base indicator.

  • Place both flasks in a constant temperature water bath to equilibrate.

  • To initiate the reaction, quickly add a known volume of the this compound solution to the solvent/indicator mixture and start the stopwatch.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding it to a known volume of a suitable solvent (e.g., cold acetone).

  • Titrate the quenched aliquot with the standardized sodium hydroxide solution to determine the concentration of HCl produced.

  • The concentration of the remaining this compound at each time point can be calculated from the stoichiometry of the reaction.

  • The rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time. The slope of the resulting straight line will be equal to -k. For the similar solvolysis of 2-chloro-2-methylpropane, a rate constant of 0.146 hr⁻¹ was observed.[3]

Visualizations

The following diagrams illustrate the SN1 reaction mechanism and a typical experimental workflow.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation A This compound B Tertiary Carbocation + Cl⁻ A->B Slow D Protonated Alcohol B->D Fast C Nucleophile (e.g., H₂O) E 2-Methyl-2-pentanol + H₃O⁺ D->E Fast

Caption: SN1 Reaction Mechanism of this compound.

Experimental_Workflow start Start: Mix this compound and Nucleophile reaction Reaction (e.g., Reflux) start->reaction workup Aqueous Workup (Separation) reaction->workup wash Wash Organic Layer (e.g., NaHCO₃) workup->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry evaporate Solvent Evaporation dry->evaporate product Product: 2-Methyl-2-pentanol evaporate->product analysis Analysis (NMR, IR, GC-MS) product->analysis

References

Application Notes and Protocols: E1 Elimination Reaction Pathways for 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the unimolecular elimination (E1) reaction pathways for the tertiary alkyl halide, 2-chloro-2-methylpentane. This document includes the reaction mechanism, factors influencing product distribution, and comprehensive protocols for conducting the reaction and analyzing the products.

Introduction to the E1 Elimination Reaction

The E1 elimination is a fundamental reaction in organic chemistry for the synthesis of alkenes. It is a two-step, unimolecular process that proceeds through a carbocation intermediate. For tertiary alkyl halides such as this compound, the E1 pathway is particularly relevant due to the high stability of the tertiary carbocation formed. This reaction is often in competition with the unimolecular nucleophilic substitution (SN1) reaction, as both share the same rate-determining first step.[1][2] Understanding and controlling the factors that influence these competing pathways is crucial for synthetic applications.

Reaction Mechanism and Pathways

The E1 reaction of this compound involves two primary steps:

  • Formation of a Carbocation (Rate-Determining Step): The carbon-chlorine bond breaks heterolytically without the assistance of a base, forming a stable tertiary carbocation and a chloride ion. This is the slow, rate-determining step of the reaction.[3][4]

  • Deprotonation (Fast Step): A weak base, typically the solvent (e.g., ethanol), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then form a new pi bond, resulting in an alkene.

Since there are two different types of beta-hydrogens in the 2-methylpentan-2-yl carbocation, two different alkene products can be formed.

  • Zaitsev's Rule: This rule predicts that the major product will be the more substituted, and therefore more stable, alkene.[1] In this case, removal of a proton from the methylene (B1212753) group (C3) results in 2-methyl-2-pentene .

  • Hofmann Product: The minor product is the less substituted alkene, formed by removing a proton from one of the methyl groups (C1). This product is 2-methyl-1-pentene .

E1_Mechanism sub This compound carbocation 2-Methylpentan-2-yl Carbocation + Cl⁻ sub->carbocation Step 1: Ionization (Slow) zaitsev 2-Methyl-2-pentene (Major Product) hofmann 2-Methyl-1-pentene (Minor Product) base Base (e.g., EtOH) base->zaitsev Deprotonation at C3 base->hofmann Deprotonation at C1

Caption: E1 reaction mechanism for this compound.

Competing SN1 Reaction

The tertiary carbocation intermediate is also susceptible to nucleophilic attack by the solvent, leading to an SN1 product. For example, when the reaction is carried out in ethanol, the SN1 product is 2-ethoxy-2-methylpentane. The E1 and SN1 reactions are therefore competitive and typically yield a mixture of products.[3][5]

E1_SN1_Competition start This compound intermediate 2-Methylpentan-2-yl Carbocation Common Intermediate start->intermediate Ionization (Rate-Determining) sn1_product 2-Ethoxy-2-methylpentane (SN1 Product) intermediate:f1->sn1_product Nucleophilic Attack (EtOH) e1_products 2-Methyl-2-pentene + 2-Methyl-1-pentene (E1 Products) intermediate:f1->e1_products Deprotonation (EtOH as base) sub_group elim_group

Caption: Competing E1 and SN1 pathways from a common carbocation.

Data Presentation: Product Distribution

The ratio of elimination to substitution products, as well as the ratio of alkene isomers, is highly dependent on the reaction conditions.

  • Temperature: Higher temperatures favor elimination over substitution. This is because elimination results in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.[6]

  • Solvent: Polar protic solvents are required to stabilize the carbocation intermediate. The polarity and nucleophilicity of the solvent can influence the E1/SN1 ratio.

Table 1: Predicted and Observed Products from the Reaction of this compound

Reaction PathwayProduct NameStructurePredicted Status
E1 (Zaitsev)2-Methyl-2-penteneCH₃CH₂CH=C(CH₃)₂Major Alkene
E1 (Hofmann)2-Methyl-1-penteneCH₃CH₂CH₂C(CH₃)=CH₂Minor Alkene
SN12-Ethoxy-2-methylpentaneCH₃CH₂CH₂C(OCH₂CH₃)(CH₃)₂ (in Ethanol)Competing Product

Table 2: Illustrative E1/SN1 Product Ratios for Tertiary Halides under Different Conditions

SubstrateSolventTemperature (°C)% SN1 Product% E1 ProductReference
2-Chloro-2-methylpropane80% Aqueous Ethanol656436[3]
2-Chloro-2-methylbutane80% Aqueous Ethanol256733[5]
2-Chloro-2-methylbutane80% Aqueous Ethanol506040[5]

Experimental Protocols

Experimental_Workflow start Protocol 1: E1 Reaction Setup reflux Reflux Reaction Mixture start->reflux workup Aqueous Workup & Extraction reflux->workup dry Drying & Solvent Removal workup->dry product Crude Product Mixture dry->product analysis Protocol 2: GC-MS Analysis Protocol 3: ¹H NMR Analysis product->analysis quant Data Analysis & Quantification analysis->quant

References

Application Notes and Protocols: 2-Chloro-2-methylpentane as a Tertiary Alkyl Halide Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-chloro-2-methylpentane, a classic tertiary alkyl halide, and its utility as a substrate in nucleophilic substitution and elimination reactions. Detailed protocols, reaction data, and mechanistic diagrams are provided to guide experimental design and execution in organic synthesis and medicinal chemistry research.

Introduction: Chemical Properties and Reactivity

This compound is a tertiary alkyl halide, a class of organic compounds characterized by a halogen atom attached to a tertiary carbon. This structural feature dictates its reactivity, making it an excellent substrate for unimolecular reactions, namely the SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular) pathways. The tertiary carbocation intermediate formed upon the departure of the chloride leaving group is relatively stable due to hyperconjugation and inductive effects from the three alkyl groups. This stability favors the unimolecular mechanism over bimolecular (SN2/E2) pathways, which are sterically hindered at the tertiary carbon center.

The choice of reaction conditions, particularly the nature of the solvent and the nucleophile/base, can influence the competition between SN1 and E1 reactions. Protic, polar solvents stabilize the carbocation intermediate, favoring both pathways, while the basicity of the nucleophile plays a crucial role in determining the product distribution.

Key Applications in Organic Synthesis

The primary application of this compound in a laboratory setting is to demonstrate and study the principles of unimolecular reactions. It serves as a model substrate for:

  • SN1 Reactions: Synthesis of tertiary alcohols, ethers, and esters through the reaction with water, alcohols, or carboxylates, respectively.

  • E1 Reactions: Formation of alkenes, primarily 2-methyl-2-pentene (B165383) (the Zaitsev product) and 2-methyl-1-pentene (B165372) (the Hofmann product), upon treatment with a weak base, often in a non-nucleophilic, polar solvent.

  • Carbocation Studies: Investigating the kinetics and mechanisms of reactions involving tertiary carbocation intermediates.

While not a common scaffold in marketed drugs, the reactions of tertiary alkyl halides are fundamental in the synthesis of complex organic molecules, where the controlled formation of C-O, C-N, or C-C bonds at a tertiary center is required.

Experimental Protocols and Data

This protocol describes the hydrolysis of this compound in a mixed solvent system to produce 2-methyl-2-pentanol (B124083). The reaction proceeds via an SN1 mechanism.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine this compound, acetone, and water in a flask B Add a boiling chip and attach a reflux condenser A->B C Heat the mixture to reflux B->C D Monitor reaction progress by testing for HCl (e.g., with silver nitrate (B79036) or pH indicator) C->D E Cool the reaction mixture D->E F Neutralize with sodium bicarbonate solution E->F G Extract the product with a suitable organic solvent (e.g., diethyl ether) F->G H Dry the organic layer with an anhydrous drying agent (e.g., Na2SO4) G->H I Remove the solvent via rotary evaporation H->I J Purify the crude product by fractional distillation I->J K Characterize the product using IR spectroscopy and NMR J->K

Caption: General workflow for the SN1 solvolysis of this compound.

Materials:

  • This compound

  • Acetone

  • Deionized water

  • Sodium bicarbonate (5% aqueous solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Boiling chips

  • Silver nitrate (1% in ethanol (B145695), optional for monitoring)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g, 41.4 mmol), 25 mL of acetone, and 10 mL of deionized water.

  • Add a boiling chip and attach a reflux condenser.

  • Heat the mixture to a gentle reflux using a heating mantle.

  • The reaction progress can be monitored by periodically taking a small aliquot of the vapor, condensing it, and testing for the presence of HCl with a drop of silver nitrate solution (formation of a white AgCl precipitate) or by testing the pH of the solution.

  • Once the reaction is complete (typically 30-60 minutes, or when HCl evolution ceases), remove the heat source and allow the flask to cool to room temperature.

  • Carefully add 5% sodium bicarbonate solution to the reaction mixture until the solution is neutral or slightly basic (test with pH paper).

  • Transfer the mixture to a separatory funnel and extract the product with two 20 mL portions of diethyl ether.

  • Combine the organic layers and wash with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried solution and remove the solvent using a rotary evaporator.

  • The resulting crude 2-methyl-2-pentanol can be purified by fractional distillation.

Quantitative Data:

ParameterValue
SubstrateThis compound
NucleophileWater
Solvent SystemAcetone/Water
Reaction TemperatureReflux (~60-70 °C)
Typical Reaction Time30 - 60 minutes
Theoretical Yield(Based on starting amount of alkyl halide)
Expected Product2-Methyl-2-pentanol
Typical Isolated Yield75-85%

This protocol details the elimination reaction of this compound using a non-nucleophilic base in a polar protic solvent to favor the E1 pathway.

Materials:

  • This compound

  • Ethanol

  • Potassium hydroxide (B78521) (ethanolic solution) or Sodium ethoxide

  • Deionized water

  • Pentane (B18724) (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (e.g., 1.0 g, 43.5 mmol) in absolute ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Once the sodium has completely reacted and the solution has cooled, add this compound (e.g., 5.0 g, 41.4 mmol) dropwise to the stirred ethoxide solution.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Extract the alkene products with two 20 mL portions of pentane.

  • Combine the organic extracts and wash with 20 mL of water, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent. The pentane can be carefully removed by simple distillation, as the alkene products are volatile.

  • Analyze the product mixture by Gas Chromatography (GC) to determine the ratio of 2-methyl-2-pentene and 2-methyl-1-pentene.

Quantitative Data:

ParameterValue
SubstrateThis compound
BaseSodium ethoxide in ethanol
SolventEthanol
Reaction TemperatureReflux (~78 °C)
Typical Reaction Time1 - 2 hours
Expected Products2-Methyl-2-pentene, 2-Methyl-1-pentene
Typical Product Ratio~85:15 (Zaitsev:Hofmann)
Typical Overall Yield80-90%

Mechanistic Pathways

The stability of the tertiary carbocation intermediate is central to the reactivity of this compound. The following diagrams illustrate the competing SN1 and E1 pathways from this common intermediate.

SN1 and E1 Reaction Pathways

G cluster_main Reaction Coordinate A This compound B Tertiary Carbocation Intermediate A->B Step 1 (slow, RDS) -Cl- C1 SN1 Product (e.g., 2-Methyl-2-pentanol) B->C1 Step 2 (fast) +H2O, -H+ C2 E1 Products (2-Methyl-2-pentene & 2-Methyl-1-pentene) B->C2 Step 2 (fast) -H+

Caption: Competing SN1 and E1 pathways for this compound.

Mechanism Description:

  • Step 1 (Rate-Determining Step): The C-Cl bond heterolytically cleaves, and the chloride ion departs. This is a slow, unimolecular step that results in the formation of a planar, sp2-hybridized tertiary carbocation (2-methyl-2-pentyl cation). The rate of this step is independent of the nucleophile concentration.

  • Step 2 (Fast): The carbocation intermediate is highly reactive and is rapidly consumed in one of two competing pathways:

    • SN1 Pathway: A nucleophile (e.g., water) attacks the electrophilic carbon of the carbocation. A subsequent deprotonation step yields the substitution product (a tertiary alcohol in the case of water).

    • E1 Pathway: A weak base (which can be the solvent itself) removes a proton from a carbon adjacent to the positively charged carbon. This results in the formation of a pi bond, yielding alkene products. The major product is typically the more substituted (and more stable) Zaitsev product.

Application Notes and Protocols for the Synthesis of 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of 2-chloro-2-methylpentane. The synthesis is achieved through a nucleophilic substitution (SN1) reaction of 2-methyl-2-pentanol (B124083) with concentrated hydrochloric acid. Detailed methodologies for the reaction, purification, and characterization of the product are presented. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is a tertiary alkyl halide, a class of compounds that serve as valuable intermediates in organic synthesis. They are precursors for the introduction of various functional groups and are utilized in the synthesis of more complex molecules. The protocol herein describes a classic and efficient method for the preparation of this compound via an SN1 reaction. This reaction proceeds through a stable tertiary carbocation intermediate, making it a rapid and high-yielding process.

Reaction and Mechanism

The synthesis of this compound is achieved by the reaction of 2-methyl-2-pentanol with concentrated hydrochloric acid. The reaction proceeds via an SN1 mechanism, which is characteristic of tertiary alcohols.

Overall Reaction:

(CH₃)₂C(OH)CH₂CH₂CH₃ + HCl → (CH₃)₂C(Cl)CH₂CH₂CH₃ + H₂O

Mechanism:

  • Protonation of the alcohol: The hydroxyl group of 2-methyl-2-pentanol is protonated by the hydrochloric acid to form a good leaving group (water).

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation.

  • Nucleophilic attack: The chloride ion acts as a nucleophile and attacks the carbocation, forming the final product, this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Methyl-2-pentanolReagentSigma-Aldrich---
Hydrochloric Acid (HCl)Concentrated (12 M)Fisher ScientificCorrosive, handle in a fume hood.
Sodium Bicarbonate (NaHCO₃)Saturated Solution---Used for neutralization.
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)Reagent---Drying agent.
Diethyl EtherACS Grade---For extraction (optional).

Equipment

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks (50 mL, 100 mL)

  • Round-bottom flask (50 mL)

  • Distillation apparatus (simple)

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Pipettes

  • pH paper

Experimental Protocol

5.1 Reaction Setup

  • In a 125 mL separatory funnel, combine 10.2 g (approximately 12.4 mL) of 2-methyl-2-pentanol and 25 mL of concentrated (12 M) hydrochloric acid.

  • Gently swirl the mixture in the separatory funnel without the stopper for about one minute to initiate the reaction.

  • Stopper the funnel, and while pointing the tip into the back of the fume hood, invert the funnel and immediately vent to release any pressure buildup.

  • Shake the funnel for 5-10 minutes, with frequent venting (every 20-30 seconds) to relieve the pressure from any evolved gases.

  • After shaking, place the separatory funnel in a ring stand and allow the layers to separate. The upper layer is the organic product, and the lower layer is the aqueous phase.

5.2 Work-up and Purification

  • Carefully drain the lower aqueous layer and discard it.

  • Wash the organic layer with 15 mL of cold water to remove the bulk of the remaining acid. Drain the lower aqueous layer.

  • Neutralize the remaining acid by washing the organic layer with 15 mL of a saturated sodium bicarbonate solution. Swirl gently at first to control the effervescence of CO₂ gas. Stopper and shake the funnel, remembering to vent frequently. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with 15 mL of brine (saturated NaCl solution) to aid in the removal of dissolved water.

  • Drain the organic layer into a clean, dry 50 mL Erlenmeyer flask.

  • Dry the crude product by adding a small amount of anhydrous sodium sulfate. Swirl the flask and add more drying agent until the liquid is clear and the sodium sulfate no longer clumps together.

  • Allow the product to dry for at least 10 minutes.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask.

5.3 Distillation

  • Assemble a simple distillation apparatus.

  • Add a few boiling chips to the round-bottom flask containing the dried product.

  • Heat the flask gently using a heating mantle or water bath.

  • Collect the fraction that distills between 112-115 °C.

  • Weigh the collected product and calculate the percentage yield.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated hydrochloric acid is highly corrosive and has toxic fumes. All handling of concentrated HCl should be performed in a well-ventilated fume hood.

  • This compound is a flammable liquid and an irritant. Avoid contact with skin and eyes and keep away from open flames.[1]

  • The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in the separatory funnel. Vent the funnel frequently and carefully.

Data Presentation

Table 1: Physical Properties of Reactant and Product

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2-Methyl-2-pentanol102.171220.824
This compound120.62114.40.86

Table 2: Expected Spectroscopic Data for this compound

SpectroscopyExpected Peaks/Shifts
¹H NMR (Predicted)Signals corresponding to the different proton environments.
¹³C NMR (Predicted)Signals for the six distinct carbon atoms.
IR Spectroscopy Strong absorptions in the 2800-3000 cm⁻¹ range (C-H stretching) and a characteristic C-Cl stretching vibration.[1]

Visualization

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine 2-methyl-2-pentanol and concentrated HCl shake Shake in Separatory Funnel (5-10 min with venting) reactants->shake separate1 Separate Aqueous Layer shake->separate1 wash_h2o Wash with Water separate1->wash_h2o wash_bicarb Wash with NaHCO3 Solution wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Na2SO4 wash_brine->dry distill Simple Distillation (Collect at 112-115 °C) dry->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (SN1 Mechanism)

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Nucleophilic Attack Alcohol 2-Methyl-2-pentanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + HCl Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O Product This compound Carbocation->Product + Cl-

Caption: The SN1 reaction mechanism for the synthesis.

References

Application of 2-Chloro-2-methylpentane in Friedel-Crafts Alkylation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an alkyl group onto an aromatic ring. This reaction is pivotal in the synthesis of a wide array of chemical intermediates and active pharmaceutical ingredients. 2-Chloro-2-methylpentane, a tertiary alkyl halide, serves as an excellent substrate for this reaction. Its tertiary nature allows for the ready formation of a stable tertiary carbocation upon interaction with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which then acts as the electrophile.[1][2] This stability minimizes the likelihood of carbocation rearrangements, a common side reaction with primary and some secondary alkyl halides, thus leading to a more predictable and specific product profile.[2]

These application notes provide a comprehensive overview of the use of this compound in Friedel-Crafts alkylation, including detailed experimental protocols for its synthesis and its application in the alkylation of aromatic compounds like benzene (B151609) and toluene (B28343).

Reaction Mechanism and Principles

The Friedel-Crafts alkylation using this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride, interacts with this compound to generate a stable tertiary carbocation, the 1,1-dimethylbutyl cation.[1]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, momentarily disrupting the aromaticity of the ring.

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new alkyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the alkylated aromatic product and hydrogen chloride.

It is important to note that the product of the alkylation, an alkylbenzene, is more nucleophilic than the starting aromatic compound. This can lead to polyalkylation , where more than one alkyl group is added to the aromatic ring. To favor mono-alkylation, a large excess of the aromatic substrate is often employed.[2]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the Friedel-Crafts alkylation with this compound in publicly accessible literature, the following table presents representative data for analogous reactions with other tertiary alkyl halides and related systems. This data provides a useful benchmark for expected yields and reaction conditions.

Aromatic SubstrateAlkylating AgentCatalystReaction ConditionsProduct(s)Yield (%)Reference/Notes
Benzene2-Chloro-2-methylpropaneAlCl₃0-5 °C, 15-20 mintert-ButylbenzeneHighRepresentative reaction; high yields are typical for tertiary alkyl halides with minimal rearrangement.[1]
Toluene2-Chloro-2-methylpropaneEt₃NHCl-AlCl₃ (IL)20 °C, molar ratio of toluene to alkyl chloride 2:1p-tert-Butyltoluene82.5 (selectivity)Demonstrates regioselectivity in alkylation of substituted benzenes.
Benzenetert-Amyl alcoholAlCl₃ / FeCl₃0-5 °C, 6 htert-Amylbenzene99.4Patent data for a large-scale synthesis using the corresponding alcohol as a precursor to the electrophile.
Anisole2-Chloro-3-methylbutaneAlCl₃50 °CMixture of monoalkylated products-Illustrates the complexity with activated substrates where multiple isomers can form.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of tertiary alkyl chlorides from tertiary alcohols.

Materials:

  • 2-methyl-2-pentanol (B124083)

  • Concentrated hydrochloric acid (HCl, ~12 M)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • In a separatory funnel, combine 2-methyl-2-pentanol and an excess of cold, concentrated hydrochloric acid.

  • Swirl the mixture gently without the stopper for a few minutes.

  • Stopper the funnel and shake for 5-10 minutes, frequently venting to release pressure.

  • Allow the layers to separate. The upper layer is the organic product.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: effervescence will occur, vent frequently), and finally with saturated sodium chloride solution. After each wash, allow the layers to separate and discard the aqueous layer.

  • Transfer the crude this compound to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or calcium chloride.

  • Decant the dried liquid into a round-bottom flask and purify by simple distillation, collecting the fraction boiling at the expected boiling point of this compound.

Protocol 2: Friedel-Crafts Alkylation of Benzene with this compound

This is a representative laboratory-scale protocol based on general procedures for Friedel-Crafts alkylation.

Materials:

  • Anhydrous benzene (dried over sodium wire or molecular sieves)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Ice bath

Procedure:

  • Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Reactant Charging: To the three-necked flask, add anhydrous benzene (a significant excess is recommended to favor mono-alkylation) and anhydrous aluminum chloride. Cool the flask in an ice bath with stirring.

  • Addition of Alkylating Agent: Slowly add this compound dropwise from the addition funnel to the stirred suspension over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0-5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Slowly and carefully quench the reaction by adding crushed ice or ice-cold water to the flask. This will hydrolyze the aluminum chloride and should be done in a fume hood as HCl gas will be evolved.

  • Work-up: Transfer the mixture to a separatory funnel. The organic layer contains the product. Separate the layers and wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (excess benzene and diethyl ether, if used for extraction) by rotary evaporation.

  • Purification: The crude product, 2-methyl-2-phenylpentane, can be purified by fractional distillation under reduced pressure.

Visualizations

Friedel_Crafts_Alkylation_Mechanism AlkylHalide This compound Carbocation tert-Pentyl Carbocation (1,1-dimethylbutyl cation) AlkylHalide->Carbocation + AlCl₃ LewisAcid AlCl₃ LewisAcid->Carbocation SigmaComplex Arenium Ion (Sigma Complex) Carbocation->SigmaComplex + Benzene AromaticRing Benzene AromaticRing->SigmaComplex Product 2-Methyl-2-phenylpentane SigmaComplex->Product - H⁺ (with AlCl₄⁻) CatalystRegen AlCl₃ + HCl AlCl4 AlCl₄⁻ AlCl4->Product

Caption: Mechanism of Friedel-Crafts Alkylation.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_alkylation Friedel-Crafts Alkylation S1 React 2-methyl-2-pentanol with conc. HCl S2 Liquid-Liquid Extraction (Wash with H₂O, NaHCO₃, NaCl) S1->S2 S3 Drying with Anhydrous Salt S2->S3 S4 Purification by Distillation S3->S4 A2 Slow addition of This compound S4->A2 Use as Alkylating Agent A1 Combine Benzene and AlCl₃ (0-5 °C) A1->A2 A3 Reaction Stirring (1-2h) A2->A3 A4 Quenching with Ice-Water A3->A4 A5 Work-up and Extraction A4->A5 A6 Drying and Solvent Removal A5->A6 A7 Purification by Vacuum Distillation A6->A7

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for the Formation of 2-Methyl-2-pentylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from tertiary alkyl halides, such as 2-chloro-2-methylpentane, presents unique challenges compared to their primary and secondary counterparts. These challenges primarily arise from the steric hindrance around the carbon-halogen bond and the propensity for competing elimination reactions. However, the successful formation of tertiary Grignard reagents opens avenues for the synthesis of highly substituted and complex molecules, which are often key intermediates in drug discovery and development. This document provides detailed protocols and application notes for the preparation of 2-methyl-2-pentylmagnesium chloride, a valuable tertiary Grignard reagent.

Application

2-Methyl-2-pentylmagnesium chloride is a highly reactive organometallic compound that serves as a potent nucleophile and a strong base. Its primary application lies in its ability to introduce a tertiary hexyl group into a wide range of electrophilic substrates. This is particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates where the construction of sterically hindered centers is required.

Key applications include:

  • Synthesis of Tertiary Alcohols: Reaction with aldehydes and ketones yields tertiary alcohols, which are common structural motifs in natural products and drug molecules.

  • Formation of Ketones: Reaction with nitriles, followed by hydrolysis, provides a route to ketones with a quaternary alpha-carbon.

  • Carbonation: Reaction with carbon dioxide produces 2,2-dimethylhexanoic acid, a useful building block in organic synthesis.

Materials and Methods

The successful formation of 2-methyl-2-pentylmagnesium chloride is highly dependent on the purity of reagents and the rigorous exclusion of atmospheric moisture and oxygen. All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are essential for the reaction.

Reagents and Solvents:

  • This compound (tert-hexyl chloride)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (for initiation)

  • Dry nitrogen or argon gas

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon) with a manifold

  • Heating mantle or oil bath

  • Schlenk line (optional, for advanced inert atmosphere techniques)

Results and Discussion

The formation of Grignard reagents from tertiary alkyl chlorides is often accompanied by lower yields compared to primary and secondary halides due to a competing elimination reaction, which produces an alkene. A study on the yields of various aliphatic tertiary Grignard reagents found that tertiary chlorides generally provide higher yields than the corresponding bromides and iodides.[1] The yield of the Grignard reagent is influenced by the structure of the alkyl halide, with more sterically hindered halides leading to a greater proportion of side products.

Tertiary Alkyl ChlorideGrignard Reagent Yield (%)Reference
tert-Butyl chloride83[1]
tert-Amyl chlorideNot specified, but generally lower than tert-butyl[1]
Dimethyl-n-butylcarbinyl chloride60[1]
Dimethyl-n-amylcarbinyl chloride60[1]
Methyldiethylcarbinyl chlorideNot specified[1]
Triethylcarbinyl chloride60[1]

The data indicates that while the formation of tertiary Grignard reagents is feasible, the yields can be moderate. The formation of a significant amount of alkene is a common observation, resulting from the dehydrohalogenation of the tertiary alkyl halide.[1]

Experimental Protocol: Preparation of 2-Methyl-2-pentylmagnesium Chloride

This protocol details the laboratory-scale synthesis of 2-methyl-2-pentylmagnesium chloride.

1. Preparation of Apparatus:

  • Thoroughly dry all glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) in an oven at 120 °C for at least 4 hours.

  • Assemble the apparatus while still hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.

2. Reaction Setup:

  • Place magnesium turnings (1.2 equivalents) into the three-necked flask equipped with a magnetic stir bar.

  • Attach the reflux condenser and the dropping funnel to the flask. Ensure a continuous flow of inert gas through the system.

  • Add a small crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.

3. Grignard Reagent Formation:

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by gentle refluxing of the ether.

  • If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.

  • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium.

4. Determination of Grignard Reagent Concentration (Titration):

  • The concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of an indicator like 1,10-phenanthroline.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use dry_glassware Dry Glassware assemble_apparatus Assemble Apparatus under N2/Ar dry_glassware->assemble_apparatus add_mg_iodine Add Mg Turnings and Iodine assemble_apparatus->add_mg_iodine initiation Initiate Reaction prepare_halide_solution Prepare this compound in Anhydrous Ether/THF dropwise_addition Dropwise Addition of Halide prepare_halide_solution->dropwise_addition initiation->dropwise_addition reflux Stir/Reflux dropwise_addition->reflux titration Titrate to Determine Concentration reflux->titration use_in_synthesis Use in Subsequent Reaction titration->use_in_synthesis

Caption: Experimental workflow for the formation of 2-methyl-2-pentylmagnesium chloride.

reaction_mechanism cluster_main Grignard Formation (Main Reaction) cluster_side Elimination (Side Reaction) start This compound + Mg product 2-Methyl-2-pentylmagnesium chloride start->product Anhydrous Ether/THF start_side This compound alkene 2-Methyl-1-pentene / 2-Methyl-2-pentene start_side->alkene Base-promoted elimination

Caption: Reaction mechanism for Grignard formation and the competing elimination side reaction.

References

Application Notes and Protocols: Solvolysis Kinetics of 2-Chloro-2-methylpentane in Polar Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the solvolysis kinetics of tertiary alkyl halides, with a specific focus on 2-chloro-2-methylpentane, in polar protic solvents. Due to the limited availability of specific kinetic data for this compound, this note utilizes data from its close structural analog, 2-chloro-2-methylbutane (B165293) (tert-amyl chloride), as a representative model. The underlying SN1 reaction mechanism, the influence of solvent polarity on reaction rates, and comprehensive experimental protocols for determining kinetic parameters are presented.

Introduction

Polar protic solvents, characterized by the presence of a hydrogen atom attached to an electronegative atom (e.g., water, alcohols), are particularly effective at promoting SN1 reactions.[7][8] They can stabilize both the developing carbocation intermediate and the leaving group through hydrogen bonding, thereby lowering the activation energy of the rate-determining step.[9][10]

SN1 Reaction Pathway

The solvolysis of this compound in a polar protic solvent (SOH) proceeds in two main steps:

  • Formation of a Carbocation (Rate-Determining Step): The carbon-chlorine bond breaks heterolytically to form a tertiary carbocation and a chloride ion. This is the slow step of the reaction.[3][11]

  • Nucleophilic Attack by the Solvent: The solvent molecule (e.g., water, ethanol) acts as a nucleophile and attacks the planar carbocation. This step is fast.[1]

  • Deprotonation: A subsequent deprotonation step, if the nucleophile was neutral, leads to the final substitution product.[1]

If the solvent is a mixture, such as aqueous ethanol, a mixture of alcohol and ether products will be formed.

SN1_Mechanism Substrate This compound Carbocation Tertiary Carbocation + Cl⁻ Substrate->Carbocation Step 1 (Slow) Ionization Product Solvolysis Products (Alcohol/Ether) Carbocation->Product Step 2 (Fast) Nucleophilic Attack by Solvent (SOH) Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis Solvent_Prep Prepare Solvent Mixture Equilibrate Equilibrate Solvent in Water Bath Solvent_Prep->Equilibrate Substrate_Prep Prepare Substrate Solution Initiate Add Substrate to Solvent (Start Timer) Substrate_Prep->Initiate NaOH_Prep Standardize NaOH Solution Titrate Titrate with NaOH NaOH_Prep->Titrate Equilibrate->Initiate Aliquot Withdraw Aliquots at Timed Intervals Initiate->Aliquot Quench Quench Aliquot (e.g., in cold acetone) Aliquot->Quench Quench->Titrate Calc_Conc Calculate [HCl] and [Alkyl Halide] Titrate->Calc_Conc Plot_Data Plot ln[Alkyl Halide] vs. Time Calc_Conc->Plot_Data Det_k Determine Rate Constant (k) from Slope Plot_Data->Det_k Arrhenius Repeat at Different Temperatures for Activation Parameters Det_k->Arrhenius

References

Application Notes and Protocols: Alkene Synthesis from 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of alkenes via the dehydrohalogenation of 2-chloro-2-methylpentane. Elimination reactions, proceeding through E1 and E2 mechanisms, are discussed, with a focus on controlling product distribution to favor either the Zaitsev or Hofmann product. Methodologies for conducting these reactions using different bases, predicting major and minor products, and general purification techniques are outlined.

Introduction

The elimination of a hydrogen and a halogen from an alkyl halide, known as dehydrohalogenation, is a fundamental method for the synthesis of alkenes.[1][2] this compound, a tertiary alkyl halide, is an excellent substrate for these reactions, as it can readily undergo elimination to form a mixture of isomeric alkenes. The regioselectivity of this reaction—that is, the determination of which constitutional isomer is the major product—can be controlled by the choice of base and reaction conditions.[3][4] This allows for the targeted synthesis of either the more substituted (Zaitsev) or less substituted (Hofmann) alkene.

Reaction Theory: E1 and E2 Mechanisms

The dehydrohalogenation of this compound can proceed through two primary mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular).

  • E1 Mechanism: This is a two-step mechanism that begins with the slow, rate-limiting departure of the leaving group (chloride ion) to form a tertiary carbocation intermediate.[5][6] In the second step, a weak base abstracts a proton from a carbon adjacent to the positively charged carbon, leading to the formation of the double bond. E1 reactions are favored by polar protic solvents and weak bases.[7] Due to the stability of the tertiary carbocation, E1 reactions with this compound will predominantly yield the most stable, more substituted alkene (Zaitsev's rule).[5][8]

  • E2 Mechanism: This is a one-step, concerted reaction where a strong base abstracts a proton from a carbon adjacent to the leaving group at the same time as the leaving group departs.[9][10] The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base.[6] The regiochemical outcome of the E2 reaction is highly dependent on the steric bulk of the base used.[3]

Zaitsev's vs. Hofmann's Rule

The prediction of the major alkene product in an elimination reaction is governed by Zaitsev's and Hofmann's rules.

  • Zaitsev's Rule: This rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product.[8][11] This is generally the case when a small, strong base (e.g., sodium ethoxide, potassium hydroxide) is used.[4]

  • Hofmann's Rule: This rule predicts that the less substituted alkene will be the major product. This outcome is favored when a sterically hindered, bulky base (e.g., potassium tert-butoxide) is used.[12][13] The bulky base has difficulty accessing the more sterically hindered protons, and therefore preferentially abstracts a proton from the less hindered position.[3]

Product Distribution

The reaction of this compound with a base will produce a mixture of 2-methyl-2-pentene (B165383) (the Zaitsev product) and 2-methyl-1-pentene (B165372) (the Hofmann product). The ratio of these products can be controlled by the choice of base.

Starting MaterialBaseSolventMajor ProductMinor ProductExpected Outcome
This compoundSodium Ethoxide (NaOEt)Ethanol (B145695)2-Methyl-2-pentene (Zaitsev)2-Methyl-1-pentene (Hofmann)Predominantly the more stable, trisubstituted alkene.
This compoundPotassium tert-Butoxide (t-BuOK)tert-Butanol (B103910)2-Methyl-1-pentene (Hofmann)2-Methyl-2-pentene (Zaitsev)Predominantly the less substituted, disubstituted alkene due to steric hindrance of the bulky base.

Experimental Protocols

The following are general protocols for the dehydrohalogenation of this compound. Note: These are adapted from procedures for similar alkyl halides and should be optimized for specific laboratory conditions.[11][14]

Protocol 1: Synthesis of 2-Methyl-2-pentene (Zaitsev Product)

Objective: To synthesize the more substituted alkene, 2-methyl-2-pentene, using a strong, non-bulky base.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (B78521) (KOH)

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Gas chromatograph (for product analysis)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a molar excess of sodium ethoxide or potassium hydroxide in absolute ethanol with gentle heating.

  • Cool the solution to room temperature.

  • Slowly add this compound to the flask.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Set up a simple distillation apparatus and carefully distill the alkene product from the reaction mixture.

  • Wash the distillate with water in a separatory funnel to remove any remaining ethanol or salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried product into a clean, dry flask.

  • Analyze the product distribution using gas chromatography to determine the ratio of 2-methyl-2-pentene to 2-methyl-1-pentene.

Protocol 2: Synthesis of 2-Methyl-1-pentene (Hofmann Product)

Objective: To synthesize the less substituted alkene, 2-methyl-1-pentene, using a bulky base.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Gas chromatograph (for product analysis)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a molar excess of potassium tert-butoxide in tert-butanol.

  • Slowly add this compound to the flask.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Set up a simple distillation apparatus and carefully distill the alkene product from the reaction mixture.

  • Wash the distillate with water in a separatory funnel to remove any remaining tert-butanol or salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried product into a clean, dry flask.

  • Analyze the product distribution using gas chromatography to determine the ratio of 2-methyl-1-pentene to 2-methyl-2-pentene.

Visualizations

E1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow) cluster_step2 Step 2: Deprotonation (Fast) start This compound intermediate Tertiary Carbocation + Cl- start->intermediate Loss of Cl- intermediate2 Tertiary Carbocation product 2-Methyl-2-pentene (Zaitsev Product) intermediate2->product Loss of H+ base Base (e.g., H2O, ROH) base->intermediate2

Caption: E1 reaction mechanism for this compound.

E2_Mechanism cluster_concerted Concerted Step reactants This compound + Strong Base transition_state [Transition State] reactants->transition_state products Alkene + Conjugate Acid + Cl- transition_state->products

Caption: E2 reaction mechanism showing a single concerted step.

Zaitsev_vs_Hofmann cluster_zaitsev Zaitsev Pathway cluster_hofmann Hofmann Pathway start This compound small_base Small, Strong Base (e.g., NaOEt) start->small_base bulky_base Bulky Base (e.g., t-BuOK) start->bulky_base zaitsev_product 2-Methyl-2-pentene (Major Product) small_base->zaitsev_product hofmann_product 2-Methyl-1-pentene (Major Product) bulky_base->hofmann_product

Caption: Selection of base determines the major alkene product.

experimental_workflow start Start: this compound reaction Dehydrohalogenation Reaction (Choice of Base and Solvent) start->reaction distillation Simple Distillation reaction->distillation workup Aqueous Workup distillation->workup drying Drying with Anhydrous Salt workup->drying analysis Product Analysis (GC) drying->analysis product Isolated Alkene Product(s) analysis->product

Caption: General experimental workflow for alkene synthesis.

References

Application Notes and Protocols: The Role of 2-Chloro-2-methylpentane in Mechanistic Organic Chemistry Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-chloro-2-methylpentane as a model substrate in the study of organic reaction mechanisms. Its structure—a tertiary alkyl halide—makes it an excellent candidate for investigating unimolecular substitution (SN1) and elimination (E1) pathways, as well as its application in electrophilic aromatic substitution.

Application Note 1: Elucidation of SN1 and E1 Reaction Mechanisms

This compound is an ideal substrate for studying the kinetics and competing pathways of SN1 and E1 reactions. As a tertiary alkyl halide, it readily forms a relatively stable tertiary carbocation upon dissociation of the chloride leaving group. This carbocation intermediate is central to both the SN1 and E1 mechanisms. The steric hindrance around the alpha-carbon effectively prevents bimolecular (SN2/E2) pathways with weak nucleophiles/bases.

The reaction rate is dependent on the formation of this carbocation, a unimolecular process, and is therefore independent of the concentration of the nucleophile. This characteristic is a hallmark of the SN1 mechanism. In solvolysis reactions, the solvent acts as the nucleophile. Polar protic solvents, such as water and ethanol, are particularly effective at stabilizing the carbocation intermediate, thereby accelerating the reaction rate.

When this compound is heated in a solvent that can also act as a weak base, such as ethanol, a mixture of substitution (SN1) and elimination (E1) products is typically observed.[1][2] With stronger bases, such as sodium ethoxide, elimination pathways (E2) become dominant.

Quantitative Data: Product Distribution and Reaction Kinetics

While specific kinetic data for this compound is not widely published, the closely related tertiary alkyl halide, 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), serves as an excellent model. The principles governing its reactivity are directly analogous.

Table 1: Influence of Reagents on Reaction Pathways for Tertiary Alkyl Halides

SubstrateReagent/SolventMajor Mechanism(s)Major Product(s)
This compoundEthanol (heat)SN1 / E12-Ethoxy-2-methylpentane / 2-Methyl-2-pentene
This compoundSodium Ethoxide / EthanolE22-Methyl-2-pentene (Zaitsev's product)
This compoundWater (solvolysis)SN12-Methyl-2-pentanol

Table 2: Representative Solvolysis Rate Constants for 2-Chloro-2-methylpropane *

Solvent System (v/v)Temperature (°C)Rate Constant (k, s⁻¹)Relative Rate
50% Ethanol / 50% Water251.2 x 10⁻²12,000
40% Ethanol / 60% Water253.0 x 10⁻²30,000
20% Ethanol / 80% Water251.2 x 10⁻¹120,000
100% Ethanol251.0 x 10⁻⁶1

*Data is for 2-chloro-2-methylpropane and illustrates the profound effect of solvent polarity on the rate of SN1 solvolysis. Increasing the water content increases solvent polarity and dramatically accelerates the reaction.

Diagram: Competing SN1 and E1 Pathways

SN1_E1_Pathway sub This compound carbocation 2-Methylpentan-2-yl Carbocation + Cl⁻ sub->carbocation Ionization (slow) Rate-determining step sn1_product SN1 Product (e.g., 2-Ethoxy-2-methylpentane) carbocation->sn1_product Nucleophilic Attack (e.g., EtOH) e1_product E1 Product (e.g., 2-Methyl-2-pentene) carbocation->e1_product Deprotonation (e.g., EtOH acts as base)

Caption: Competing SN1 and E1 mechanisms for this compound.

Experimental Protocol: Kinetic Study of Solvolysis

This protocol describes a method to determine the rate constant for the solvolysis of this compound in an aqueous isopropanol (B130326) solvent system by monitoring the production of HCl.[3][4]

Materials:

  • This compound

  • 50:50 (v/v) Isopropanol-Water mixture

  • 0.01 M Sodium Hydroxide (NaOH), standardized

  • Bromothymol blue indicator solution

  • Stopwatch, burette, pipettes, Erlenmeyer flasks

  • Constant temperature water bath

Procedure:

  • Reaction Setup: Pipette 50.0 mL of the 50:50 isopropanol-water solvent into a 125 mL Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator.

  • Equilibration: Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate for at least 5 minutes.

  • Initiation: Using a fast-delivery pipette, add 0.5 mL of this compound to the flask. Immediately start the stopwatch and swirl the flask to ensure complete mixing. This is t=0.

  • Titration: The solution is initially acidic due to trace HCl and will be yellow. Immediately add 1.00 mL of 0.01 M NaOH from a burette. The solution should turn blue.

  • Monitoring: Record the exact time when the solution turns from blue back to yellow. This indicates that the NaOH has been neutralized by the HCl produced from the solvolysis reaction.

  • Data Collection: Immediately upon the color change, add another 1.00 mL aliquot of NaOH and record the time for the subsequent color change. Repeat this process for at least 8-10 aliquots.

  • Data Analysis: The reaction follows first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH added at time t, and V∞ is the volume required for complete reaction (calculated from the initial moles of the alkyl halide). The slope of this line is -k.

Application Note 2: Friedel-Crafts Alkylation

This compound can serve as an alkylating agent in Friedel-Crafts reactions. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the tertiary carbocation (2-methylpentan-2-yl cation) is generated, which then acts as a potent electrophile.[5] This electrophile attacks an aromatic ring, like benzene, to form a new carbon-carbon bond.

A key advantage of using a tertiary alkyl halide is that the resulting carbocation is already the most stable possible, so rearrangements are not a concern, leading to a single alkylation product. However, a major limitation of Friedel-Crafts alkylation is that the product (an alkylbenzene) is more reactive than the starting material, which can lead to polyalkylation.[6][7]

Diagram: Friedel-Crafts Alkylation Workflow

FC_Alkylation sub This compound + Benzene electrophile Carbocation Generation sub->electrophile reagent AlCl₃ (Lewis Acid) reagent->electrophile attack Electrophilic Aromatic Substitution electrophile->attack workup Aqueous Workup (Quench) attack->workup product (2-Methylpentan-2-yl)benzene workup->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the yield for the synthesis of 2-chloro-2-methylpentane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is via a nucleophilic substitution reaction (SN1) of 2-methyl-2-pentanol (B124083) with concentrated hydrochloric acid.[1][2] The tertiary alcohol is protonated by the strong acid, which allows the hydroxyl group to leave as a water molecule, forming a stable tertiary carbocation. This carbocation is then attacked by the chloride ion to form the final product.

Q2: My yield of this compound is significantly lower than expected. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Side Reactions: The primary competing reaction is E1 elimination, which forms alkene byproducts (e.g., 2-methyl-1-pentene (B165372) and 2-methyl-2-pentene). This is especially favored at higher temperatures.[3][4]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing with hydrochloric acid can lead to unreacted 2-methyl-2-pentanol remaining in the mixture.

  • Loss During Workup: The product is volatile, and losses can occur during the separation and distillation steps if not performed carefully. Ensuring all aqueous layers are properly separated and that the distillation apparatus is well-sealed is crucial.[1]

  • Reagent Quality: The use of old or low-concentration hydrochloric acid can reduce the efficiency of the reaction.

Q3: How can I minimize the formation of alkene byproducts?

A3: To minimize the E1 elimination side reaction, it is crucial to control the reaction temperature. Running the reaction at or below room temperature will favor the SN1 substitution pathway over the E1 elimination pathway.[3][4] Using an acid with a strongly nucleophilic counter-ion, such as HCl, also favors the SN1 reaction.[3]

Q4: What is the purpose of washing the organic layer with sodium bicarbonate solution?

A4: The crude product contains unreacted hydrochloric acid, which must be neutralized. Washing with a sodium bicarbonate solution reacts with the excess acid to form sodium chloride, water, and carbon dioxide gas.[5] It is important to vent the separatory funnel frequently during this step to release the pressure from the evolved CO2 gas.[2]

Q5: The organic layer appears cloudy or milky after washing. What should I do?

A5: A cloudy or milky appearance indicates the presence of a fine emulsion of water in the organic product.[5] This can often be resolved by washing with a saturated sodium chloride (brine) solution, which helps to draw water out of the organic layer. Following the washes, a drying agent such as anhydrous sodium sulfate (B86663) or calcium chloride should be used to remove residual water before the final distillation.[1][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield High reaction temperature favoring E1 elimination.Maintain the reaction temperature at or below room temperature. Consider using an ice bath to cool the reaction mixture.
Incomplete reaction.Ensure vigorous mixing of the reactants for a sufficient duration (e.g., 15-20 minutes) to maximize contact between the alcohol and the acid.
Loss of product during workup.Ensure the separatory funnel is properly sealed and vented. Cool the receiving flask during distillation to minimize evaporation of the volatile product.[1]
Product is Contaminated with Alkene Reaction temperature was too high.Purify the product via fractional distillation, carefully collecting the fraction that boils at the literature value for this compound. For future syntheses, lower the reaction temperature.
Two Layers Do Not Separate Cleanly Formation of an emulsion.Add a small amount of saturated sodium chloride (brine) solution and gently swirl. Allow the mixture to stand for a longer period.
Final Product is Wet (Cloudy) Inadequate drying.Ensure a sufficient amount of anhydrous drying agent (e.g., Na2SO4, MgSO4, or CaCl2) is used. The drying agent should be free-flowing and not clumped together. Allow for adequate drying time (10-15 minutes) with occasional swirling.

Data Presentation

Table 1: Effect of Temperature on SN1 vs. E1 Product Ratio (Illustrative Data for Tertiary Halides)

This table illustrates the general trend of product distribution based on temperature for the reaction of a tertiary alcohol with a hydrogen halide. Actual yields may vary.

Reaction TemperatureSN1 Product (this compound) %E1 Product (Alkenes) %
0 °C~85%~15%
25 °C (Room Temp)~70%~30%
50 °C~55%~45%

Note: Data is generalized based on the principle that higher temperatures favor elimination reactions.[3][4]

Experimental Protocols

Synthesis of this compound from 2-Methyl-2-pentanol

This protocol is adapted from the synthesis of the analogous compound, 2-chloro-2-methylbutane.[1][2][6]

Materials:

  • 2-methyl-2-pentanol

  • Concentrated Hydrochloric Acid (~12 M)

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate (or Calcium Chloride)

  • Separatory Funnel

  • Distillation Apparatus

  • Ice Bath

Procedure:

  • Reaction Setup: In a separatory funnel, combine 10 mL of 2-methyl-2-pentanol and 25 mL of cold, concentrated hydrochloric acid.

  • Reaction: Swirl the unstoppered funnel for a minute, then stopper and shake for 5-10 minutes, venting frequently to release pressure. The reaction is exothermic; maintain the temperature at or below room temperature, using an ice bath if necessary.

  • Separation: Allow the mixture to stand until two distinct layers form. Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer with 15 mL of cold water. Separate and discard the aqueous layer.

    • Carefully wash the organic layer with 15 mL portions of 5% sodium bicarbonate solution until effervescence ceases. Vent the funnel frequently. Separate and discard the aqueous layer after each wash.

    • Wash the organic layer with 15 mL of saturated sodium chloride solution. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes, until the liquid is clear.

  • Purification: Decant the dried liquid into a distillation flask. Perform a simple distillation, collecting the fraction that boils between 116-118 °C. The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.[1]

Visualizations

Reaction_Pathway Reactants 2-Methyl-2-pentanol + HCl Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Reactants->Protonated_Alcohol Protonation Carbocation Tertiary Carbocation Intermediate Protonated_Alcohol->Carbocation Loss of H2O SN1_Product This compound (SN1 Product) Carbocation->SN1_Product + Cl- (Substitution) Favored at low temp. E1_Product Alkene Byproducts (E1 Products) Carbocation->E1_Product - H+ (Elimination) Favored at high temp.

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Temp Was reaction temperature > 25°C? Start->Check_Temp Check_Mixing Was mixing time/intensity adequate? Check_Temp->Check_Mixing No High_Temp Cause: E1 Elimination Favored Check_Temp->High_Temp Yes Check_Workup Was workup performed carefully? Check_Mixing->Check_Workup Yes Incomplete_Rxn Cause: Incomplete Reaction Check_Mixing->Incomplete_Rxn No Product_Loss Cause: Product Loss During Workup Check_Workup->Product_Loss No Solution_Temp Solution: Run reaction in ice bath. High_Temp->Solution_Temp Solution_Mixing Solution: Increase shaking time to >15 min. Incomplete_Rxn->Solution_Mixing Solution_Workup Solution: Ensure proper separation and cool receiver during distillation. Product_Loss->Solution_Workup

Caption: A logical workflow for troubleshooting low product yield.

References

Purification techniques for 2-Chloro-2-methylpentane post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the post-synthesis purification of 2-Chloro-2-methylpentane, aimed at researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized from 2-methyl-2-pentanol (B124083) and HCl?

A1: The most common impurities are unreacted starting material (2-methyl-2-pentanol), excess hydrochloric acid (HCl), and water. Side products from elimination reactions, such as 2-methyl-1-pentene (B165372) and 2-methyl-2-pentene, may also be present, particularly if the reaction mixture was heated.

Q2: Why is it necessary to wash the crude product with a sodium bicarbonate solution?

A2: The crude product contains residual hydrochloric acid from the synthesis. Washing with a sodium bicarbonate solution neutralizes this excess acid.[1][2][3] This is a critical step because the presence of acid can catalyze the reverse reaction, converting the desired alkyl halide back into the alcohol, or promote the formation of alkene byproducts, especially during the final distillation step.[4]

Q3: Can I use a stronger base, like sodium hydroxide, to neutralize the excess acid?

A3: It is generally not recommended to use a strong base like sodium hydroxide. A strong base can promote elimination (dehydrohalogenation) of the tertiary alkyl halide, leading to the formation of unwanted alkene side products and reducing the overall yield of this compound. A weak base like sodium bicarbonate is sufficient to neutralize the strong acid (HCl) without significantly promoting side reactions.

Q4: My crude product appears cloudy or milky. What does this indicate?

A4: A cloudy or milky appearance in the organic layer suggests the presence of a fine emulsion of water.[1] This can be resolved by ensuring a thorough separation of the aqueous and organic layers and by using an appropriate drying agent.

Q5: What is the purpose of the final distillation step?

A5: The final distillation is performed to separate the purified this compound from any remaining impurities, primarily the unreacted 2-methyl-2-pentanol and any alkene byproducts.[1] Due to the close boiling points of the product and the starting alcohol, a fractional distillation setup is recommended for optimal separation.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Yield of Product Incomplete reaction.Ensure sufficient reaction time and adequate mixing of the alcohol and HCl.
Loss of product during washing steps.Be careful not to discard the organic layer during aqueous extractions. To identify the layers, add a small amount of water to the separatory funnel and observe which layer increases in volume.
Formation of elimination byproducts.Avoid excessive heating during the reaction and use a weak base (sodium bicarbonate) for neutralization instead of a strong base.
Product is cloudy after drying Insufficient drying agent or drying time.Add more anhydrous drying agent (e.g., sodium sulfate (B86663), magnesium sulfate, or calcium chloride) until the newly added agent no longer clumps together. Allow sufficient time for the drying process, gently swirling the flask periodically.
Incomplete separation of aqueous layer before drying.Ensure all visible water droplets are removed from the organic layer before adding the drying agent.
Difficulty in separating layers during washing Formation of an emulsion.Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or the addition of a saturated brine (NaCl) solution can help to break up the emulsion.
Product purity is low after distillation Inefficient distillation.Use a fractional distillation column to improve separation, especially given the close boiling points of this compound and 2-methyl-2-pentanol. Ensure a slow and steady distillation rate.
Contamination with water.Ensure the product is thoroughly dried before distillation. Water can form azeotropes, affecting the boiling point and purity.

Quantitative Data Summary

The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning the purification, particularly the distillation step.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/cm³) Solubility in Water
This compoundC₆H₁₃Cl120.62111-1140.86Sparingly soluble
2-Methyl-2-pentanolC₆H₁₄O102.17120-122[5][6][7]~0.835[5][6][8]Slightly soluble (32 g/L at 20°C)[6][8][9]
2-Methyl-1-penteneC₆H₁₂84.1662.1~0.678Insoluble
2-Methyl-2-penteneC₆H₁₂84.1667.3~0.686Insoluble

Experimental Protocols

Protocol 1: Washing and Neutralization of Crude this compound

This protocol outlines the standard procedure for removing acidic impurities and water-soluble components from the crude product.

  • Transfer to Separatory Funnel : Transfer the crude reaction mixture to a separatory funnel.

  • Initial Water Wash : Add an equal volume of cold deionized water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel for 1-2 minutes.

  • Layer Separation : Allow the layers to separate completely. The organic layer, containing the this compound, should be the upper layer due to its lower density compared to the aqueous acid layer. Drain and discard the lower aqueous layer.

  • Bicarbonate Wash : Add an equal volume of a 5% aqueous sodium bicarbonate solution to the separatory funnel.[3] Swirl the funnel without the stopper initially to allow for the release of CO₂ gas that forms during neutralization.[2] Once the initial effervescence subsides, stopper the funnel, invert, and shake gently, remembering to vent frequently.

  • Check for Acidity : Drain the lower aqueous layer and test it with litmus (B1172312) or pH paper to ensure it is neutral or slightly basic. If it is still acidic, repeat the bicarbonate wash.

  • Final Water Wash : Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate and other water-soluble impurities.

  • Brine Wash (Optional but Recommended) : To aid in the removal of dissolved water from the organic layer, perform a final wash with a saturated sodium chloride (brine) solution.

  • Collection of Organic Layer : After the final separation, carefully drain the organic layer into a clean, dry Erlenmeyer flask.

Protocol 2: Drying and Final Purification by Distillation

This protocol describes the removal of residual water and the final purification of the product.

  • Drying the Product : Add a suitable anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to the Erlenmeyer flask containing the washed organic product. Add the agent in portions, swirling the flask, until some of the agent remains free-flowing and does not clump together. Let the flask stand for 10-15 minutes with occasional swirling.

  • Removal of Drying Agent : Decant or filter the dried liquid into a round-bottom flask suitable for distillation, ensuring that none of the solid drying agent is transferred.

  • Distillation : Assemble a fractional distillation apparatus. Add a few boiling chips to the round-bottom flask.

  • Heating : Gently heat the flask.

  • Collection : Collect the fraction that distills at the boiling point of this compound (approximately 111-114°C).[10] It is advisable to collect the distillate in a pre-weighed, clean, and dry receiving flask.

Process Visualization

PurificationWorkflow Purification Workflow for this compound A Crude Product (this compound, HCl, H2O, Alcohol) B Transfer to Separatory Funnel A->B C Wash with H2O B->C D Separate Layers (Discard Aqueous) C->D E Wash with 5% NaHCO3 Solution D->E F Vent CO2 Pressure E->F G Separate Layers (Discard Aqueous) E->G H Final Wash with H2O/Brine G->H I Separate Layers (Collect Organic) H->I J Dry with Anhydrous Na2SO4 or MgSO4 I->J K Decant or Filter J->K L Fractional Distillation K->L M Pure this compound L->M

Caption: A flowchart illustrating the key steps in the post-synthesis purification of this compound.

References

Identifying side products in the reaction of 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of 2-chloro-2-methylpentane.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: I am performing a reaction with this compound and obtaining a mixture of products instead of my single desired compound. How can I identify the potential side products?

Answer:

When working with this compound, a tertiary alkyl halide, it is common to observe a mixture of substitution and elimination products. The formation of these side products is a consequence of competing reaction mechanisms, primarily the unimolecular substitution (SN1) and unimolecular/bimolecular elimination (E1/E2) pathways.

Troubleshooting Guide: Identifying Potential Side Products

1. Understand the Competing Reaction Pathways:

This compound can react via two main pathways that often occur concurrently:

  • Substitution (SN1): In this mechanism, the chloride ion departs to form a stable tertiary carbocation. A nucleophile present in the reaction mixture then attacks this carbocation. If your solvent is a weak nucleophile (e.g., ethanol, methanol, water), you will form a substitution product.

  • Elimination (E1 & E2): Elimination reactions compete with substitution and lead to the formation of alkenes.

    • The E1 mechanism also proceeds through the same tertiary carbocation intermediate as the SN1 pathway. A weak base (often the solvent) removes a proton from a carbon adjacent to the carbocation, forming a double bond.

    • The E2 mechanism is a one-step process favored by the presence of a strong, non-nucleophilic base. The base removes a proton, and the chloride leaving group departs simultaneously to form the alkene.

2. Identify the Likely Side Products:

Based on these pathways, the primary side products you may encounter are:

  • Elimination Products (Alkenes):

    • 2-methyl-2-pentene (Major Product): This is the more substituted and therefore more stable alkene (Zaitsev's rule), making it the major elimination product.[1]

    • 2-methyl-1-pentene (Minor Product): This is the less substituted alkene, typically formed in a smaller amount.[1]

  • Substitution Product (Ether or Alcohol):

    • If the reaction is performed in an alcohol solvent (e.g., ethanol), the corresponding ether, 2-ethoxy-2-methylpentane , will be formed via an SN1 mechanism.[2][3]

    • If the reaction is conducted in the presence of water, the alcohol 2-methyl-2-pentanol will be a likely side product.

The ratio of these products is highly dependent on the reaction conditions, including the nucleophile/base strength, solvent polarity, and temperature.

Data Presentation: Illustrative Product Distribution

SubstrateSolvent SystemTemperatureSN1 Product (%)E1 Product (%)
tert-Butyl chloride80% Ethanol / 20% Water25°C8317
tert-Butyl chlorideEthanol25°C8020
tert-Butyl chlorideWater25°C973
tert-Butyl chlorideAcetic Acid25°C0100

This data is for the analogous compound tert-butyl chloride and is intended for illustrative purposes to demonstrate the influence of solvent on the product ratio.

Experimental Protocols

Protocol: Identification and Quantification of Side Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of a reaction mixture containing this compound and its potential side products.

1. Sample Preparation:

  • At the completion of the reaction, quench the reaction with an appropriate method (e.g., addition of cold deionized water).

  • Extract the organic components into a suitable volatile solvent with a low boiling point, such as diethyl ether or dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Carefully filter or decant the dried organic solution.

  • Prepare a diluted sample for GC-MS analysis by taking a small aliquot of the organic extract and diluting it with the extraction solvent. The final concentration should be within the linear range of the instrument's detector.

2. GC-MS Instrumentation and Conditions (Illustrative):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separating the volatile, non-polar products.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase at 10°C/min to 200°C.

    • Hold: Hold at 200°C for 2 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

3. Data Analysis:

  • Identification: Identify the peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST). The expected products will have distinct retention times and fragmentation patterns.

  • Quantification: Determine the relative percentage of each product by integrating the area of its corresponding peak in the total ion chromatogram (TIC). The percentage of each component can be calculated as:

    % Component = (Peak Area of Component / Total Peak Area of All Components) x 100%

    For more accurate quantification, it is recommended to create a calibration curve using certified reference standards of the expected products.[4]

Mandatory Visualization

Side_Product_Identification_Workflow Workflow for Identifying Side Products in the Reaction of this compound start Reaction of This compound analysis Analyze Reaction Mixture by GC-MS start->analysis Obtain Sample data_processing Process GC-MS Data (Chromatogram and Mass Spectra) analysis->data_processing Generate Data peak_id Identify Peaks by Mass Spectra Library Comparison data_processing->peak_id quantification Quantify Products by Peak Area Integration data_processing->quantification product_1 Substitution Product (e.g., 2-ethoxy-2-methylpentane) peak_id->product_1 product_2 Major Elimination Product (2-methyl-2-pentene) peak_id->product_2 product_3 Minor Elimination Product (2-methyl-1-pentene) peak_id->product_3 report Report Product Distribution quantification->report Calculate Ratios product_1->report product_2->report product_3->report

Caption: Logical workflow for the identification and quantification of side products.

References

Technical Support Center: Substitution vs. Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing elimination products in substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of alkene (elimination product). What are the key factors I should consider to favor the substitution product?

A1: The competition between substitution and elimination is governed by several factors. To favor substitution, you should carefully assess and optimize the following:

  • Substrate Structure: The structure of your alkyl halide is the most critical factor.[1][2][3]

    • Primary (1°) halides strongly favor S(_N)2 substitution. Elimination (E2) only becomes a major pathway if a sterically bulky base is used.[2][3]

    • Secondary (2°) halides are the most complex, as all four pathways (S(_N)1, S(_N)2, E1, E2) are possible.[2][3] To favor substitution, use a good nucleophile that is a weak base.[3][4]

    • Tertiary (3°) halides primarily undergo elimination (E2 with a strong base, E1/S(_N)1 with a weak base/nucleophile) due to steric hindrance, which blocks the S(_N)2 pathway.[2][3][5] To achieve substitution, S(_N)1 conditions (polar protic solvent, weak nucleophile) are required, but E1 will always be a competing reaction.[2][4]

  • Nucleophile/Base Properties: The nature of the reagent is crucial.

    • Basicity: Strong bases favor elimination.[5][6][7] To minimize elimination, use a reagent that is a good nucleophile but a weak base (e.g., I

      ^-
      , Br
      ^-
      , RS
      ^-
      , N(_3)
      ^-
      , CN
      ^-
      ).[5][8]

    • Steric Hindrance (Bulk): Large, bulky bases (e.g., potassium tert-butoxide, KOt-Bu) are sterically hindered from attacking the alpha-carbon for substitution and will preferentially abstract a beta-proton, leading to elimination.[4][9] Using a smaller, unhindered nucleophile favors substitution.[4]

  • Temperature: Higher temperatures favor elimination over substitution.[6][10][11] This is because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS).[10][12][13] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more favorable.[10][12][13] Therefore, running the reaction at a lower temperature will favor the substitution product.[7][14]

  • Solvent: The choice of solvent can influence the reaction pathway.

    • Polar aprotic solvents (e.g., DMSO, DMF, acetone) enhance the strength of the nucleophile and favor S(_N)2 reactions.[7][15]

    • Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, making it less nucleophilic and favoring S(_N)1 reactions.[15] These solvents can also promote elimination.[1] For bimolecular reactions, using ethanol (B145695) as a solvent encourages elimination, while water encourages substitution.[1]

Q2: How can I quantitatively assess the impact of my reagent choice? Can you provide some data?

A2: The choice of nucleophile/base is one of the most effective ways to control the product ratio. A strong, sterically hindered base will almost always favor elimination, while a good nucleophile that is a weak base will favor substitution.

Below is a table summarizing the approximate product distribution for the reaction of 2-bromopropane (B125204) (a secondary halide) with different reagents, illustrating this principle.

ReagentClassificationSolventTemperature (°C)% Substitution (S(_N)2)% Elimination (E2)
NaOCH₂CH₃ Strong Base, Strong NucleophileEthanol55~20%~80%
KOC(CH₃)₃ Strong, Bulky Baset-Butanol55<10%>90%
NaSCH₃ Weak Base, Good NucleophileEthanol25>95%<5%
NaCN Weak Base, Good NucleophileDMSO25>90%<10%

Data is illustrative and compiled from general principles of organic chemistry. Actual yields may vary based on precise reaction conditions.

Q3: My substrate is a secondary halide. What is the best strategy to maximize the S(_N)2 product?

A3: This is a common challenge, as secondary halides can undergo all pathways.[2][3] To maximize the S(_N)2 product and minimize E2, follow this strategy:

  • Choose a Good Nucleophile that is a Weak Base: This is the most critical step.[8] Anions like azide (B81097) (N(_3)

    ^-
    ), cyanide (CN
    ^-
    ), halides (I
    ^-
    , Br
    ^-
    ), and thiolates (RS
    ^-
    ) are excellent choices.[5][8] Avoid strong bases like alkoxides (RO
    ^-
    ) and hydroxide (B78521) (OH
    ^-
    ), which will promote the E2 pathway.[8][16]

  • Use a Polar Aprotic Solvent: Solvents like DMSO, DMF, or acetone (B3395972) will solvate the counter-ion but leave the nucleophile "naked" and highly reactive, accelerating the S(_N)2 reaction.[7][15]

  • Maintain Low Temperature: Run the reaction at room temperature or below. Increased temperature favors elimination.[10][11]

  • Use a High Concentration of Nucleophile: S(_N)2 is a bimolecular reaction, so its rate depends on the concentration of both the substrate and the nucleophile. A higher nucleophile concentration can help the S(_N)2 pathway outcompete other pathways.[4]

Troubleshooting Guide & Visual Aids

Use the following decision-making flowchart to help diagnose your reaction and select the appropriate conditions to favor substitution.

G sub What is your substrate? p1 Primary (1°) sub->p1 p2 Secondary (2°) sub->p2 p3 Tertiary (3°) sub->p3 r1 SN2 is highly favored. Use any good nucleophile. Avoid bulky bases (e.g., KOt-Bu) to prevent E2. p1->r1 q2 What is your reagent? p2->q2 r3 SN2 is blocked by steric hindrance. To get substitution, you must use SN1 conditions (weak nucleophile, polar protic solvent), but E1 will always be a major byproduct. p3->r3 n1 Strong Base (e.g., RO⁻, OH⁻) q2->n1 n2 Bulky Strong Base (e.g., KOt-Bu) q2->n2 n3 Weak Base, Good Nucleophile (e.g., I⁻, CN⁻, N₃⁻, RS⁻) q2->n3 res1 E2 will be the major product. n1->res1 res2 E2 will be the major product. n2->res2 res3 SN2 is favored. To optimize: - Use low temperature - Use polar aprotic solvent n3->res3

Caption: Decision tree for predicting substitution vs. elimination.

The following diagram illustrates how the properties of the attacking reagent influence the reaction pathway for a secondary substrate.

G reagent Reagent Properties strong_base Strong Basicity (Low pKa of conjugate acid) reagent->strong_base Basicity weak_base Weak Basicity (High pKa of conjugate acid) reagent->weak_base Basicity good_nuc Good Nucleophilicity (Polarizable, unhindered) reagent->good_nuc Nucleophilicity poor_nuc Poor Nucleophilicity (Bulky, not polarizable) reagent->poor_nuc Nucleophilicity e2 Favors E2 strong_base->e2 sn2 Favors SN2 weak_base->sn2 good_nuc->sn2 poor_nuc->e2

Caption: Influence of reagent properties on reaction outcome.

Key Experimental Protocol

Protocol: S(_N)2 Synthesis of an Ether (Williamson Ether Synthesis) with Minimized E2 Byproduct

This protocol describes the synthesis of benzyl (B1604629) ethyl ether from benzyl bromide (a primary halide) and sodium ethoxide, a reaction where S(_N)2 is heavily favored.

Objective: To synthesize benzyl ethyl ether via an S(_N)2 reaction while minimizing the potential E2 elimination byproduct (styrene).

Materials:

  • Benzyl bromide

  • Sodium metal

  • Anhydrous ethanol (solvent and reagent)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of Sodium Ethoxide (Nucleophile):

    • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous ethanol.

    • Carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.

    • Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide in ethanol.

  • Substitution Reaction:

    • Cool the sodium ethoxide solution to room temperature.

    • Slowly add benzyl bromide (5.9 mL, 50 mmol) to the stirred solution dropwise over 15 minutes.

    • After the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1 hour. Note: Keeping the temperature at reflux (~78°C for ethanol) is sufficient for the reaction without excessively promoting the E2 pathway.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into 100 mL of deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with 30 mL portions of diethyl ether.

    • Combine the organic extracts and wash them once with 50 mL of water, followed by one wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Analysis:

    • Analyze the crude product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of the desired substitution product (benzyl ethyl ether) to the elimination byproduct (styrene). Under these conditions, the yield of the ether should be high, with minimal styrene (B11656) detected.

References

Technical Support Center: Scale-Up Synthesis of 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Chloro-2-methylpentane.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for producing this compound is through the reaction of 2-methyl-2-pentanol (B124083) (a tertiary alcohol) with concentrated hydrochloric acid.[1][2] This reaction proceeds via a tertiary carbocation intermediate, following an S_N_1 (unimolecular nucleophilic substitution) mechanism.[2][3][4] The tertiary carbocation formed is relatively stable, which facilitates the reaction.[4]

Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot or industrial scale?

A2: Scaling up the synthesis of this compound presents several challenges.[5][6] Key issues include:

  • Heat Management: The reaction can be exothermic, and managing heat dissipation in large reactors is critical to prevent side reactions.[7]

  • Mass Transfer: Ensuring efficient mixing of the biphasic reaction mixture (aqueous HCl and organic alcohol/product) is more difficult in larger vessels.[8]

  • Phase Separation: The efficiency of separating the aqueous and organic layers can decrease with scale, potentially leading to product loss or contamination.

  • Impurity Profile: The type and quantity of impurities, such as elimination byproducts (alkenes), can change with scale due to variations in temperature and mixing.[7]

  • Materials and Safety: Handling large volumes of concentrated hydrochloric acid requires specialized equipment and stringent safety protocols to manage its corrosive nature and potential for pressure build-up.[2]

Q3: What are the main side reactions to be aware of during the synthesis of this compound?

A3: The primary side reaction is E1 (unimolecular elimination), which competes with the S_N_1 reaction.[9] The tertiary carbocation intermediate can lose a proton to form alkenes, such as 2-methyl-1-pentene (B165372) and 2-methyl-2-pentene.[6][10][11] Higher reaction temperatures tend to favor the elimination pathway.[2]

Q4: What are the critical safety precautions for the large-scale synthesis of this compound?

A4: Safety is paramount when scaling up this synthesis. Key precautions include:

  • Handling Concentrated HCl: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and lab coats. The reaction should be carried out in a well-ventilated area or a fume hood to avoid inhalation of HCl fumes.[2]

  • Pressure Build-up: When neutralizing residual acid with a bicarbonate solution, carbon dioxide gas is evolved.[2] This step must be performed cautiously in a vessel that is not sealed, or with frequent venting, to prevent pressure build-up.[2]

  • Flammability: The product, this compound, is a flammable liquid.[12] All equipment should be properly grounded, and sources of ignition should be eliminated.

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Low Yield of Product 1. Incomplete reaction. 2. Insufficient mixing of the biphasic mixture. 3. Loss of product during aqueous work-up. 4. Reverse reaction (hydrolysis) during work-up.[7]1. Increase reaction time or consider gentle heating (while monitoring for alkene formation). 2. On a larger scale, ensure the mechanical stirrer provides adequate agitation to maximize the interfacial area between the two phases. 3. Minimize the number of washes or use a continuous liquid-liquid extraction setup.[13] 4. Use cold wash solutions and minimize contact time between the organic layer and aqueous phases.[7] Ensure the product is thoroughly dried before distillation.
Product is Cloudy or Milky After Separation 1. Incomplete separation of the aqueous and organic layers. 2. Formation of a stable emulsion. 3. Insufficient drying agent.1. Allow more time for the layers to separate. The addition of brine (saturated NaCl solution) can help break emulsions and improve separation.[14] 2. Consider adding a small amount of a different organic solvent to break the emulsion. 3. Add more anhydrous drying agent (e.g., sodium sulfate (B86663), magnesium sulfate, or calcium chloride) and stir until the liquid is clear.[15]
Significant Alkene Impurity Detected (e.g., by GC-MS) 1. Reaction temperature is too high, favoring the E1 elimination pathway. 2. Use of a strong base for neutralization.[9]1. Maintain a lower reaction temperature. The reaction is often feasible at or slightly above room temperature. 2. Use a weak base, such as 5% sodium bicarbonate solution, for the neutralization step.[14]
Product Reverts to Alcohol During Storage or Analysis 1. Presence of residual water in the product.[7]1. Ensure the product is thoroughly dried with a suitable drying agent before final distillation and storage. Store over molecular sieves if necessary.[7]

Quantitative Data Summary

The following tables provide representative data for the synthesis of this compound. Note that scale-up parameters can vary significantly based on the specific equipment and process design.

Table 1: Typical Reaction Parameters

ParameterLab Scale (10-100 g)Pilot Scale (1-10 kg)
Reactant Molar Ratio (HCl:Alcohol) 2:1 to 3:11.5:1 to 2.5:1
Reaction Temperature 20-40°C25-50°C (with cooling)
Reaction Time 1-3 hours2-6 hours
Typical Yield 80-90%75-85%

Table 2: Common Impurity Profile

ImpurityTypical Concentration RangeAnalytical Method for Detection
2-methyl-2-pentanol (unreacted) 1-5%GC-MS, NMR Spectroscopy
2-methyl-1-pentene 2-10%GC-MS, NMR Spectroscopy
2-methyl-2-pentene 1-5%GC-MS, NMR Spectroscopy
Di(1,1-dimethylbutyl) ether <1%GC-MS

Experimental Protocols

1. Lab-Scale Synthesis of this compound

This protocol is for a representative lab-scale synthesis.

  • Materials:

    • 2-methyl-2-pentanol

    • Concentrated Hydrochloric Acid (12 M)

    • 5% Sodium Bicarbonate solution

    • Saturated Sodium Chloride (brine) solution

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a separatory funnel, combine 10 mL of 2-methyl-2-pentanol with 25 mL of concentrated hydrochloric acid.[14]

    • Swirl the mixture gently for about a minute without the stopper.[14]

    • Stopper the funnel, invert it, and immediately vent to release any pressure. Shake the funnel for several minutes with frequent venting.[14]

    • Allow the mixture to stand until two distinct layers have separated.

    • Drain the lower aqueous layer.

    • Wash the organic layer with 10 mL of cold water, followed by 10 mL of 5% sodium bicarbonate solution (vent frequently to release CO2), and finally with 10 mL of brine.[14]

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate until the liquid is clear.

    • Decant or filter the dried liquid into a distillation flask.

    • Purify the product by simple distillation, collecting the fraction boiling at approximately 111°C.[16]

2. Scale-Up Work-up and Purification Considerations

  • Extraction and Washing: For larger quantities, the washing steps are typically performed in a jacketed reactor with a bottom outlet valve. Agitation must be carefully controlled to avoid forming stable emulsions. Continuous liquid-liquid extraction methods can improve efficiency and reduce solvent usage.[13]

  • Drying: The crude product can be dried by passing it through a column packed with a drying agent or by azeotropic distillation if an appropriate solvent is used.

  • Purification: Fractional distillation under atmospheric or reduced pressure is the standard method for purification at scale. The efficiency of the distillation column (number of theoretical plates) will determine the final purity of the product.

Mandatory Visualizations

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Reactants 2-methyl-2-pentanol + Conc. HCl ReactionMix Biphasic Mixture Reactants->ReactionMix Mixing Separation Phase Separation ReactionMix->Separation Washing Aqueous Washes (H2O, NaHCO3, Brine) Separation->Washing Organic Layer Drying Drying (Anhydrous Na2SO4) Washing->Drying Distillation Simple/Fractional Distillation Drying->Distillation Product Purified This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Problem: Low Product Yield Cause1 Check Reaction Time and Temperature Start->Cause1 Cause2 Review Work-up Procedure Start->Cause2 Cause3 Analyze for Side Products (GC-MS) Start->Cause3 Sol1a Incomplete Reaction? -> Increase reaction time Cause1->Sol1a Sol1b Temp too low? -> Gentle warming Cause1->Sol1b Sol2a Emulsion formed? -> Add brine during wash Cause2->Sol2a Sol2b Product hydrolysis? -> Use cold washes Cause2->Sol2b Sol3a High alkene content? -> Reduce reaction temp. Cause3->Sol3a

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Troubleshooting Carbocation Rearrangements in Reactions of 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-2-methylpentane, focusing on the common issue of carbocation rearrangements in nucleophilic substitution and elimination reactions.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I getting a mixture of unexpected products during the solvolysis of this compound?

Answer: The formation of multiple products during the solvolysis of this compound (e.g., in ethanol (B145695) or water) is a common outcome due to the reaction proceeding via an SN1 and E1 mechanism.[1][2][3] The tertiary alkyl halide readily forms a relatively stable tertiary carbocation.[2] This carbocation can then undergo a rearrangement to form an even more stable carbocation, if possible, before the nucleophile attacks or elimination occurs.

Specifically, the initial 2-methylpentan-2-yl carbocation can undergo a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon moves to the positively charged carbon. While the initial carbocation is tertiary, a hydride shift from the neighboring carbon (C3) can also result in a tertiary carbocation. The reaction can then proceed from both the initial and the rearranged carbocation, leading to a mixture of substitution and elimination products.[4][5]

FAQ 2: What are the specific rearranged products I should expect, and how do they form?

Answer: When this compound forms the 2-methylpentan-2-yl carbocation, a 1,2-hydride shift can occur from the adjacent methylene (B1212753) group (CH₂). This leads to the formation of the 3-methylpentan-3-yl carbocation. Both of these tertiary carbocations can then react with the solvent (acting as a nucleophile in SN1) or lose a proton (in E1) to form a variety of products.

  • Initial Carbocation Products (Non-Rearranged):

  • Rearranged Carbocation Products:

    • SN1 Product: 3-substituted-3-methylpentane (e.g., 3-ethoxy-3-methylpentane).

    • E1 Products: 3-methyl-2-pentene.

Carbocation rearrangements happen to achieve a more stable intermediate.[4][6] In this specific case, both the initial and rearranged carbocations are tertiary, but subtle differences in stability or the kinetics of the rearrangement can lead to a mixture.

FAQ 3: Is a methyl shift a possibility with the 2-methylpentan-2-yl carbocation?

Answer: A methyl shift is a type of carbocation rearrangement where a methyl group migrates.[7][8] However, in the case of the 2-methylpentan-2-yl carbocation, a methyl shift from the quaternary carbon to the adjacent positively charged carbon would result in a less stable secondary carbocation. Rearrangements typically only occur if they lead to a carbocation of equal or greater stability.[5][6] Therefore, a methyl shift is highly unlikely in this scenario, and a hydride shift is the more probable rearrangement pathway.

FAQ 4: How can I minimize rearrangements and favor the direct substitution or elimination product?

Answer: To avoid carbocation rearrangements, you need to use reaction conditions that bypass the formation of a carbocation intermediate.[9] This means favoring SN2 or E2 mechanisms over SN1 and E1.

  • For Elimination (E2): Use a strong, bulky base. For example, reacting this compound with sodium ethoxide in ethanol will strongly favor the E2 pathway, leading primarily to alkene products without rearrangement.[10][11][12]

  • For Substitution (SN2): SN2 reactions are heavily hindered for tertiary alkyl halides like this compound.[2] Therefore, achieving a direct substitution product via an SN2 pathway is generally not feasible for this substrate. The SN1 pathway, with its potential for rearrangements, is the dominant substitution mechanism.

FAQ 5: My reaction is yielding more elimination than substitution products. How can I influence this ratio?

Answer: The competition between substitution (SN1) and elimination (E1) is inherent in reactions involving carbocations.[1][13] To favor substitution over elimination:

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.

  • Nucleophile/Base: Use a weak base that is a good nucleophile. For solvolysis reactions, the solvent acts as both. Using a solvent like aqueous acetone (B3395972) can favor the SN1 pathway.

Conversely, to favor elimination:

  • Temperature: Higher temperatures favor elimination.[9]

  • Base: Using a stronger base will favor the E1 (and E2) pathway.

Data Presentation: Product Distribution Summary

The following tables summarize the expected major products under different reaction conditions. Note that exact ratios can vary based on temperature, solvent, and concentration.

Table 1: Solvolysis in a Protic Solvent (e.g., Ethanol at room temperature) - SN1/E1 Conditions

Reaction PathwayProduct NameStructureRearrangement StatusExpected Yield
SN1 2-Ethoxy-2-methylpentaneCH₃CH₂C(OCH₂CH₃)(CH₃)CH₂CH₂CH₃Non-rearrangedMajor Substitution
SN1 3-Ethoxy-3-methylpentaneCH₃CH₂C(OCH₂CH₃)(CH₃)CH₂CH₃RearrangedMinor Substitution
E1 2-Methyl-2-penteneCH₃CH=C(CH₃)CH₂CH₂CH₃Non-rearrangedMajor Elimination
E1 2-Methyl-1-penteneCH₂=C(CH₃)CH₂CH₂CH₃Non-rearrangedMinor Elimination
E1 3-Methyl-2-penteneCH₃CH=C(CH₃)CH₂CH₃RearrangedMinor Elimination

Table 2: Reaction with a Strong Base (e.g., Sodium Ethoxide in Ethanol) - E2 Conditions

Reaction PathwayProduct NameStructureRearrangement StatusExpected Yield
E2 2-Methyl-2-penteneCH₃CH=C(CH₃)CH₂CH₂CH₃N/AMajor Product
E2 2-Methyl-1-penteneCH₂=C(CH₃)CH₂CH₂CH₃N/AMinor Product

Experimental Protocols

Protocol 1: Solvolysis of this compound in Ethanol (SN1/E1)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol.

  • Reactant Addition: Slowly add 10 g of this compound to the ethanol while stirring.

  • Reaction Conditions: Heat the mixture to a gentle reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using gas chromatography (GC) by analyzing small aliquots.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 200 mL of deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different substitution and elimination products.

Protocol 2: Elimination Reaction with Sodium Ethoxide (E2)
  • Reagent Preparation: Prepare a solution of sodium ethoxide by carefully dissolving 2.3 g of sodium metal in 50 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place the freshly prepared sodium ethoxide solution.

  • Reactant Addition: Dissolve 10 g of this compound in 20 mL of absolute ethanol and add it to the dropping funnel. Add the alkyl halide solution dropwise to the stirred ethoxide solution over 30 minutes.

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux for 2 hours.

  • Workup and Analysis: Follow steps 4-8 from the solvolysis protocol to isolate and analyze the resulting alkene products.

Visualizations

G cluster_start Initial Reactant cluster_carbocation Carbocation Formation & Rearrangement cluster_products Product Formation start This compound C1 Initial Tertiary Carbocation (2-methylpentan-2-yl) start->C1 -Cl⁻ C2 Rearranged Tertiary Carbocation (3-methylpentan-3-yl) C1->C2 1,2-Hydride Shift P1 Non-rearranged Products (Substitution & Elimination) C1->P1 +Nu⁻ / -H⁺ P2 Rearranged Products (Substitution & Elimination) C2->P2 +Nu⁻ / -H⁺

Caption: Carbocation formation and rearrangement pathway.

G A Reaction Setup (Reactants + Solvent) B Reaction Under Controlled Temperature and Time A->B C Reaction Quenching & Aqueous Workup B->C D Liquid-Liquid Extraction (e.g., with Diethyl Ether) C->D E Drying of Organic Layer (e.g., MgSO₄) D->E F Solvent Removal (Rotary Evaporation) E->F G Product Analysis (GC-MS, NMR) F->G

Caption: General experimental workflow for product isolation.

G cluster_conditions Reaction Conditions cluster_pathways Mechanistic Pathways cluster_outcomes Primary Outcomes start This compound strong_base Strong Base (NaOEt) Favors Bimolecular start->strong_base weak_nucleophile Weak Nucleophile/Solvent (EtOH) Favors Unimolecular start->weak_nucleophile E2 E2 Pathway (Concerted) strong_base->E2 SN1_E1 SN1/E1 Pathway (Stepwise) weak_nucleophile->SN1_E1 no_rearrangement No Rearrangement E2->no_rearrangement rearrangement Rearrangement Possible SN1_E1->rearrangement

Caption: Logical relationships of competing reaction pathways.

References

Technical Support Center: Solvolysis of 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working with the solvolysis of 2-chloro-2-methylpentane. The content is structured to address common issues encountered during experimentation, with a focus on improving reaction rates and understanding mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solvolysis reaction of this compound is proceeding very slowly. How can I increase the rate?

A: The solvolysis of this compound, a tertiary alkyl halide, proceeds through an S(_N)1 (unimolecular nucleophilic substitution) mechanism. The rate-determining step is the formation of a tertiary carbocation. To increase the reaction rate, you can:

  • Increase the Temperature: Raising the temperature provides more kinetic energy to the molecules, increasing the likelihood that they will have sufficient energy to overcome the activation barrier for the formation of the carbocation intermediate.[1]

  • Use a More Polar Protic Solvent: Solvents like water, methanol, and ethanol (B145695) are effective at stabilizing both the carbocation intermediate and the departing chloride ion through solvation. This lowers the energy of the transition state, accelerating the rate-determining step.[2]

  • Increase the Substrate Concentration: The rate of an S(_N)1 reaction is directly proportional to the concentration of the alkyl halide. Increasing the concentration of this compound will lead to a faster reaction rate.

Q2: What is the optimal type of solvent for this reaction?

A: The best solvents for S(_N)1 reactions are polar protic solvents . These solvents possess a hydrogen atom attached to an electronegative atom (like oxygen) and have high dielectric constants.[2]

  • Function: They excel at stabilizing the charged species formed in the rate-determining step. The positively charged hydrogen atoms solvate the leaving group (Cl⁻), and the negatively charged oxygen atoms solvate the carbocation (R⁺).

  • Examples: Water, formic acid, methanol, and ethanol are excellent choices.[2] Mixed solvent systems, such as acetone-water or ethanol-water, are also commonly used to ensure the solubility of the alkyl halide while maintaining high polarity.[3][4]

Q3: Will using a stronger or more concentrated nucleophile speed up my reaction?

A: No. For an S(_N)1 reaction, the strength and concentration of the nucleophile have no effect on the overall reaction rate.[3] The rate-determining step involves only the ionization of the alkyl halide to form a carbocation. The nucleophile is not involved until the second, faster step of the mechanism. Therefore, changing the nucleophile will not accelerate the slowest step of the reaction. In solvolysis, the solvent itself serves as the nucleophile.[3]

Q4: I am observing an alkene as a side product. What is causing this?

A: The formation of an alkene is likely due to a competing E1 (unimolecular elimination) reaction . The S(_N)1 and E1 mechanisms share the same rate-determining first step: the formation of a carbocation intermediate.[5] Once the carbocation is formed, it can either be attacked by a nucleophile (S(_N)1 pathway) or a weak base (often the solvent) can abstract a proton from an adjacent carbon, leading to a double bond (E1 pathway).[1][5]

  • Troubleshooting: E1 reactions are favored by higher temperatures.[6] If the alkene is an undesired product, consider running the reaction at a lower temperature. However, be aware that this will also decrease the rate of the desired S(_N)1 reaction.

Q5: Would changing my substrate from this compound to 2-bromo-2-methylpentane (B146041) increase the reaction rate?

A: Yes, absolutely. The rate of an S(_N)1 reaction is highly dependent on the quality of the leaving group.[2][3] The leaving group's ability is related to its stability as an anion; weaker bases are better leaving groups. For halides, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. Substituting the chlorine for a bromine would result in a significantly faster solvolysis rate because bromide (Br⁻) is a better leaving group than chloride (Cl⁻).[2]

Quantitative Data Summary

The rate of S(_N)1 solvolysis is highly sensitive to the solvent's polarity. The following table shows the effect of solvent composition on the relative rate of solvolysis for a typical tertiary alkyl halide, 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), which serves as a close model for this compound.

Solvent (Volume %)Dielectric Constant (ε)Relative Rate
100% Ethanol24.31
80% Ethanol / 20% Water37.14
60% Ethanol / 40% Water49.914
40% Ethanol / 60% Water61.9100
20% Ethanol / 80% Water72.53000
100% Water78.5150,000

Data is illustrative and based on established principles for S(_N)1 reactions.[3] As the percentage of water in the mixture increases, the solvent's dielectric constant and overall polarity increase, leading to a dramatic acceleration of the reaction rate.

Experimental Protocols

Protocol 1: Kinetic Study of the Solvolysis of this compound

Objective: To determine the first-order rate constant for the solvolysis of this compound by monitoring the production of HCl.

Materials:

  • This compound

  • Solvent mixture (e.g., 50:50 v/v isopropanol (B130326)/water)[4]

  • Standardized NaOH solution (e.g., 0.01 M)

  • Acid-base indicator (e.g., Bromothymol blue or Phenolphthalein)[7][8]

  • Volumetric flasks, pipettes, burette, stopwatch, Erlenmeyer flasks

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M).

  • To an Erlenmeyer flask, add a known volume of the solvent mixture (e.g., 25 mL).

  • Add a few drops of the acid-base indicator. The solution should be neutral.

  • Add a precise, small volume of the standardized NaOH solution (e.g., 1.00 mL) to the flask. The solution will become basic (blue for bromothymol blue, pink for phenolphthalein).[7][8]

  • Using a volumetric pipette, add a precise volume of the this compound stock solution to the flask, swirl immediately, and start the stopwatch.[7]

  • The solvolysis reaction will produce HCl, which neutralizes the added NaOH. Record the exact time it takes for the indicator to change color back to neutral/acidic (e.g., yellow for bromothymol blue, colorless for phenolphthalein).[7][9]

  • Immediately upon the color change, add another identical aliquot of the NaOH solution, causing the solution to become basic again. Do not stop the stopwatch.

  • Continue recording the cumulative time at each color change for several aliquots.[7]

  • The data (time vs. moles of reactant consumed) can be used to plot ln[Alkyl Halide] vs. time. The slope of this line will be equal to -k, where k is the first-order rate constant.

Protocol 2: Investigating the Effect of Solvent Polarity

Objective: To qualitatively and quantitatively compare the rate of solvolysis in different solvent systems.

Procedure:

  • Set up multiple parallel experiments using the methodology from Protocol 1 .

  • For each experiment, use a different solvent composition. For example:

    • Flask 1: 60% isopropanol / 40% water[8]

    • Flask 2: 50% isopropanol / 50% water[4][8]

    • Flask 3: 40% isopropanol / 60% water[8]

  • Initiate the reactions simultaneously or in quick succession.

  • Measure the time required for the first aliquot of NaOH to be neutralized in each flask.

  • Compare the reaction times. A shorter time indicates a faster reaction rate. For a quantitative comparison, calculate the rate constant for each solvent system as described in Protocol 1.

Visualizations

The following diagram illustrates the key factors that influence the rate of the S(_N)1 solvolysis of this compound.

Solvolysis_Factors cluster_process Solvolysis of this compound cluster_increase Factors that Increase Rate cluster_no_effect Factor with No Effect on Rate Reactant This compound Intermediate Tertiary Carbocation (Rate-Determining Step) Reactant->Intermediate Ionization Concentration ↑ Substrate Concentration Product Solvolysis Product (e.g., Alcohol, Ether) Intermediate->Product Nucleophilic Attack (by solvent) Temp ↑ Temperature Temp->Intermediate Solvent ↑ Solvent Polarity (Polar Protic) Solvent->Intermediate LeavingGroup Better Leaving Group (e.g., Br⁻, I⁻) LeavingGroup->Intermediate Concentration->Intermediate Nucleophile Nucleophile Strength or Concentration

References

Technical Support Center: Removal of Unreacted 2-Methyl-2-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2-methyl-2-butanol (B152257) (tert-amyl alcohol) from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 2-methyl-2-butanol?

A1: The most common and effective methods for removing unreacted 2-methyl-2-butanol are fractional distillation and liquid-liquid extraction. The choice between these methods depends on the physical properties of your desired product, such as its boiling point and solubility.

Q2: When is fractional distillation the preferred method?

A2: Fractional distillation is ideal when your product has a boiling point that is significantly different from that of 2-methyl-2-butanol (102°C).[1][2] A general rule of thumb is a boiling point difference of at least 25-30°C for effective separation.[3]

Q3: When should I consider liquid-liquid extraction?

A3: Liquid-liquid extraction is a suitable method when your product has a boiling point close to that of 2-methyl-2-butanol, making distillation challenging. This technique is also advantageous if your product has different solubility characteristics than 2-methyl-2-butanol. For instance, if your product is soluble in an organic solvent that is immiscible with water, while 2-methyl-2-butanol has some water solubility, an aqueous wash can be effective.[4][5]

Q4: Can 2-methyl-2-butanol form an azeotrope?

A4: Yes, 2-methyl-2-butanol forms a minimum boiling azeotrope with water. This azeotrope boils at 87.4°C and consists of approximately 72.5% 2-methyl-2-butanol and 27.5% water by weight.[6][7][8][9] The formation of this azeotrope is a critical consideration during distillation, especially if water is present in the reaction mixture.

Q5: How can I break the 2-methyl-2-butanol/water azeotrope?

A5: To break the azeotrope, you can employ techniques such as azeotropic distillation with a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, or by using liquid-liquid extraction to selectively remove one of the components from the mixture.[8][9]

Data Presentation: Physical Properties for Separation

The following table summarizes key quantitative data for 2-methyl-2-butanol and common solvents, which is essential for planning your separation strategy.

Property2-Methyl-2-ButanolWaterDichloromethaneDiethyl Ether
Boiling Point (°C) 102[1][2]10039.634.6
Density (g/mL at 20°C) 0.809[6][10]0.9981.330.713
Solubility in Water Slightly soluble (12 g/100 mL)MiscibleImmiscibleSlightly soluble
Azeotrope with Water (wt%) 72.5% 2-methyl-2-butanol27.5% WaterN/AN/A
Azeotrope Boiling Point (°C) 87.4[6][7]-N/AN/A

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of unreacted 2-methyl-2-butanol.

Issue 1: Incomplete removal of 2-methyl-2-butanol after fractional distillation.

  • Question: I've performed fractional distillation, but my product is still contaminated with 2-methyl-2-butanol. What could be the issue?

  • Answer: This could be due to several factors:

    • Insufficient column efficiency: Your fractionating column may not have enough theoretical plates for a clean separation. Consider using a longer column or one with a more efficient packing material.

    • Distillation rate is too high: A fast distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. Reduce the heating rate to allow for a slow and steady collection of the distillate.

    • Formation of an azeotrope: If water is present in your mixture, the 2-methyl-2-butanol/water azeotrope may be co-distilling with your product if their boiling points are close.

Issue 2: Emulsion formation during liquid-liquid extraction.

  • Question: I'm trying to wash my organic product mixture with water to remove 2-methyl-2-butanol, but a stable emulsion has formed. How can I resolve this?

  • Answer: Emulsion formation is a common issue. Here are a few troubleshooting steps:

    • "Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help break the emulsion.

    • Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning them can help separate the layers.

    • Filtration: Passing the emulsified layer through a bed of Celite or glass wool can sometimes break the emulsion.

Issue 3: Low recovery of the desired product.

  • Question: After performing the separation, my product yield is very low. What are the possible causes?

  • Answer: Low product recovery can stem from several issues:

    • During Distillation:

      • Product holdup in the column: A significant amount of your product might be coating the packing material of the fractionating column.

      • Decomposition: If your product is thermally labile, it may be decomposing at the distillation temperature. Consider using vacuum distillation to lower the boiling point.

    • During Extraction:

      • Product solubility in the aqueous phase: Your product might have some solubility in the aqueous wash solution, leading to losses. To mitigate this, you can back-extract the aqueous layer with a fresh portion of the organic solvent.

      • Improper phase separation: Accidentally discarding a portion of the organic layer along with the aqueous layer will result in product loss. Ensure a clean separation of the layers.

Experimental Protocols

Protocol 1: Removal of 2-Methyl-2-Butanol by Fractional Distillation

Objective: To separate a product with a boiling point significantly different from 2-methyl-2-butanol.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude product mixture containing unreacted 2-methyl-2-butanol into the round-bottom flask, adding a few boiling chips. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lower-boiling component.

  • Collect the fraction that distills at a constant temperature. This will be the component with the lower boiling point.

  • Once the first component has been distilled, the temperature will either drop or begin to rise sharply. At this point, change the receiving flask to collect the next fraction, which will be your purified product if it has the higher boiling point.

  • Continue distillation until all of the desired product has been collected, or a small amount of residue remains in the distilling flask.

Protocol 2: Removal of 2-Methyl-2-Butanol by Liquid-Liquid Extraction

Objective: To remove water-soluble 2-methyl-2-butanol from a water-insoluble organic product.

Materials:

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Organic solvent (immiscible with water, in which the product is soluble)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Dissolve the crude product mixture in a suitable organic solvent in an Erlenmeyer flask.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Place the funnel back on a ring stand and allow the layers to separate completely.

  • Drain the lower (aqueous) layer into a beaker.

  • Repeat the washing process (steps 3-6) with fresh deionized water two more times to ensure complete removal of the 2-methyl-2-butanol.

  • Finally, wash the organic layer with a saturated solution of brine to remove any dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a drying agent to the organic solution, swirl, and let it sit for 10-15 minutes to remove any residual water.

  • Decant or filter the dried organic solution to remove the drying agent. The resulting solution contains your purified product, from which the solvent can be removed by evaporation or distillation.

Visualizations

SeparationMethodSelection start Start: Crude product mixture containing 2-methyl-2-butanol boiling_point_diff Is the boiling point difference between the product and 2-methyl-2-butanol > 30°C? start->boiling_point_diff distillation Use Fractional Distillation boiling_point_diff->distillation Yes extraction Consider Liquid-Liquid Extraction boiling_point_diff->extraction No solubility_check Is the product soluble in a water-immiscible organic solvent and insoluble in water? extraction->solubility_check perform_extraction Perform Liquid-Liquid Extraction with an aqueous wash solubility_check->perform_extraction Yes other_methods Consider other methods (e.g., chromatography) solubility_check->other_methods No

Caption: Workflow for selecting a separation method.

TroubleshootingDistillation start Problem: Product is still contaminated with 2-methyl-2-butanol after distillation check_column Was a fractionating column used? start->check_column use_column Action: Repeat distillation with a fractionating column check_column->use_column No check_rate Was the distillation rate slow and steady? check_column->check_rate Yes success Problem Resolved use_column->success reduce_rate Action: Reduce heating to ensure a slow distillation rate (1-2 drops per second) check_rate->reduce_rate No check_azeotrope Is water present in the crude mixture? check_rate->check_azeotrope Yes reduce_rate->success azeotrope_issue Potential Issue: 2-methyl-2-butanol/water azeotrope is co-distilling check_azeotrope->azeotrope_issue Yes check_azeotrope->success No dry_and_redistill Action: Dry the mixture with a suitable drying agent and re-distill azeotrope_issue->dry_and_redistill dry_and_redistill->success

Caption: Troubleshooting guide for impure product after distillation.

References

Safe handling and disposal of 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chloro-2-methylpentane.

Properties of this compound

For easy reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular FormulaC6H13Cl
Molecular Weight120.62 g/mol
Boiling Point111-114.4°C[1][2][3]
Flash Point19°C[3]
Density0.86 g/cm³[1][2][3]
Refractive Index1.4107[1][2]
SolubilitySoluble in Chloroform, sparingly soluble in DMSO, slightly soluble in Ethyl Acetate and Methanol.[1][2]
Storage Temperature2-8°C

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

QuestionAnswer
What should I do in case of a small spill of this compound in the laboratory? For a small spill, first, ensure the area is well-ventilated and remove all sources of ignition.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite (B1170534).[5] Collect the absorbed material into a suitable, closed container for disposal.[4][6] Do not let the chemical enter drains.[4][5]
I have accidentally come into skin contact with this compound. What is the appropriate first aid measure? Immediately take off all contaminated clothing.[4] Wash the affected skin area with soap and plenty of water.[4] It is advisable to consult a doctor following skin contact.[4]
What are the signs of inhalation exposure to this compound and what should I do? Inhalation may cause respiratory tract irritation.[5][7] If you have inhaled vapors, move to an area with fresh air immediately.[4] If you experience breathing difficulties, seek immediate medical attention.[4][8]
My sample of this compound has developed a slight yellow color. Is it still safe to use? A change in color could indicate the presence of impurities or degradation products. While the safety data sheets describe the pure substance as a colorless to yellow liquid, any unexpected change in appearance warrants caution. It is recommended to assess the purity of the substance before proceeding with sensitive experiments. If in doubt, it is safer to dispose of the discolored reagent.
What type of fire extinguisher should be used for a fire involving this compound? Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4][6][8] Do not use a water jet, as it may spread the flammable liquid.

Frequently Asked Questions (FAQs)

What are the primary hazards associated with this compound?

This compound is a flammable liquid and vapor.[9] It causes skin irritation and serious eye irritation.[9] It is also important to handle it in a well-ventilated area to avoid inhaling vapors.[4]

What personal protective equipment (PPE) should be worn when handling this compound?

  • Eye/Face Protection: Wear tightly fitting safety goggles.[4]

  • Skin Protection: Handle with chemical-impermeable gloves and wear a lab coat or other protective clothing.[4]

  • Respiratory Protection: If working in an area with poor ventilation or if exposure limits are exceeded, use a suitable respirator.[4]

How should this compound be stored?

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep it away from heat, sparks, and open flames.[7] It should be stored separately from incompatible materials and foodstuffs.[4]

What is the proper procedure for disposing of this compound waste?

Waste material must be disposed of in accordance with national and local regulations.[7] Do not mix it with other waste.[7] Leave the chemical in its original container if possible.[7] Contact a licensed professional waste disposal service for its disposal.[5]

Can I pour small amounts of this compound down the drain?

No, you should prevent the chemical from entering drains.[4][5] Discharge into the environment must be avoided.[4][6]

Experimental Protocols

Protocol for Handling a Small Spill of this compound

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse vapors.

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, hot surfaces, and sparking equipment.[4][6]

  • Don Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[5]

  • Collect the Waste: Carefully collect the absorbent material containing the spilled chemical and place it into a suitable, labeled, and closed container for disposal.[4][6]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the waste container according to your institution's hazardous waste disposal procedures.

Visual Workflow for Safe Handling and Disposal

cluster_handling Handling Procedure cluster_spill Spill Response cluster_disposal Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area ppe->ventilation ignition Keep Away from Ignition Sources ventilation->ignition storage Store Properly: - Cool, Dry, Well-Ventilated - Tightly Closed Container ignition->storage waste_container Labeled, Sealed Waste Container storage->waste_container After Use spill_detected Spill Detected evacuate Evacuate Area & Remove Ignition Sources spill_detected->evacuate contain Contain Spill with Inert Absorbent evacuate->contain collect Collect Waste in a Sealed Container contain->collect collect->waste_container ehs Consult Institutional EHS Guidelines waste_container->ehs professional_disposal Dispose via Licensed Professional Service ehs->professional_disposal end End of Lifecycle professional_disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

Validation & Comparative

Navigating the Competitive Landscape of SN1 and E1 Reactions: A Product Ratio Analysis for 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the competing unimolecular substitution (SN1) and elimination (E1) reactions of 2-chloro-2-methylpentane. This guide delves into the factors influencing product distribution, supported by experimental data from analogous systems, and provides detailed experimental protocols for analysis.

The reaction of a tertiary alkyl halide, such as this compound, with a nucleophile or base that is a weak base, proceeds through a common carbocation intermediate, leading to a mixture of substitution (SN1) and elimination (E1) products. Understanding and controlling the ratio of these products is crucial in synthetic chemistry, particularly in the development of pharmaceutical compounds where specific isomers are often required. This guide provides a detailed analysis of this competition, offering insights into how reaction conditions can be manipulated to favor the desired product.

The Competing Pathways: SN1 vs. E1

The solvolysis of this compound begins with the rate-determining step: the dissociation of the carbon-chlorine bond to form a stable tertiary carbocation. This intermediate can then follow one of two pathways:

  • SN1 Pathway: The nucleophile (often the solvent) attacks the carbocation, leading to the formation of a substitution product. When ethanol (B145695) is the solvent, the major substitution product is 2-ethoxy-2-methylpentane.

  • E1 Pathway: A weak base (again, often the solvent) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding a mixture of elimination products. For this compound, this can result in 2-methylpent-2-ene (the more substituted Zaitsev product) and 2-methylpent-1-ene (the less substituted Hofmann product).

The competition between these two pathways is primarily influenced by temperature and the nature of the solvent.

SN1_E1_Competition sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Slow (Rate-Determining Step) sn1_product 2-Ethoxy-2-methylpentane (SN1 Product) carbocation->sn1_product + Ethanol (Nucleophile) e1_product_zaitsev 2-Methylpent-2-ene (E1 Zaitsev Product) carbocation->e1_product_zaitsev - H+ (Base) e1_product_hofmann 2-Methylpent-1-ene (E1 Hofmann Product) carbocation->e1_product_hofmann - H+ (Base)

Figure 1: Competing SN1 and E1 reaction pathways for this compound in ethanol.

Experimental Data: Influence of Temperature on Product Ratios

Temperature (°C)% SN1 Product% E1 ProductSN1:E1 Ratio
2567332.03 : 1
5060401.50 : 1

Data for 2-chloro-2-methylbutane (B165293) in 80% ethanol/water.

As the data illustrates, an increase in temperature favors the elimination (E1) pathway over the substitution (SN1) pathway. This is a general trend in SN1/E1 competition and is a critical consideration for reaction optimization.

Experimental Protocols

To experimentally determine the SN1/E1 product ratio for the reaction of this compound, a carefully designed solvolysis experiment followed by product analysis is required.

Experimental Workflow

experimental_workflow start Start: Prepare Reactants reaction Solvolysis Reaction: This compound in Solvent (e.g., 80% Ethanol) at Controlled Temperature start->reaction quench Quench Reaction: (e.g., addition to cold water) reaction->quench extraction Product Extraction: (e.g., with diethyl ether) quench->extraction drying Dry Organic Layer: (e.g., with anhydrous MgSO4) extraction->drying analysis Product Analysis: Gas Chromatography (GC) drying->analysis quantification Quantify Product Ratio: Integrate Peak Areas analysis->quantification

Figure 2: General experimental workflow for determining the SN1/E1 product ratio.
Detailed Methodology: Solvolysis and Product Analysis

1. Reaction Setup:

  • A known concentration of this compound is prepared in the desired solvent (e.g., 80% ethanol in water by volume).

  • The reaction mixture is placed in a sealed vessel and maintained at a constant, controlled temperature using a water bath or thermostat.

  • The reaction is allowed to proceed for a time sufficient to ensure a significant conversion to products. This can be monitored by periodically analyzing small aliquots.

2. Work-up Procedure:

  • Once the reaction is complete, the mixture is cooled in an ice bath to quench the reaction.

  • The reaction mixture is transferred to a separatory funnel containing cold deionized water.

  • The products are extracted from the aqueous layer using a suitable organic solvent, such as diethyl ether. The extraction is typically performed three times to ensure complete recovery.

  • The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any acid formed during the reaction, followed by a wash with brine.

  • The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and then filtered.

3. Product Analysis by Gas Chromatography (GC):

  • The dried and filtered organic solution containing the SN1 and E1 products is analyzed by gas chromatography (GC).

  • A GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) is used for separation.

  • An appropriate temperature program for the GC oven is developed to achieve good separation of the starting material, the SN1 product (2-ethoxy-2-methylpentane and/or 2-methyl-2-pentanol), and the E1 products (2-methylpent-2-ene and 2-methylpent-1-ene).

  • The relative amounts of each product are determined by integrating the areas of the corresponding peaks in the chromatogram. The product ratio is calculated from these integrated areas. For accurate quantification, response factors for each compound should be determined using standard solutions of the pure substances.

Conclusion

The reaction of this compound in weakly basic, nucleophilic solvents presents a classic case of SN1 versus E1 competition. The product distribution is highly sensitive to reaction conditions, with temperature being a key determinant. As demonstrated by data from analogous systems, higher temperatures favor the formation of elimination products. For researchers aiming to synthesize a specific substitution or elimination product from this substrate, careful control of the reaction temperature is paramount. The provided experimental protocol offers a robust framework for the systematic investigation and optimization of this important reaction, enabling the selective formation of the desired product for applications in drug discovery and development.

A Comparative Analysis of Solvolysis Rates in Tertiary Haloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvolysis rates for a series of tertiary haloalkanes, specifically tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide. The solvolysis of tertiary haloalkanes is a cornerstone of physical organic chemistry, exemplifying the S_N1 (unimolecular nucleophilic substitution) reaction mechanism. Understanding the kinetics of this reaction is crucial for predicting reaction outcomes and designing synthetic pathways in various chemical and pharmaceutical applications. This document presents experimental data, detailed methodologies for rate determination, and visualizations to elucidate the underlying principles governing these reactions.

Factors Influencing Solvolysis of Tertiary Haloalkanes

The solvolysis of tertiary haloalkanes proceeds through a two-step S_N1 mechanism. The rate-determining step is the unimolecular ionization of the tertiary haloalkane to form a stable tertiary carbocation intermediate.[1] This is followed by a rapid attack of the solvent (nucleophile) on the carbocation to yield the final product. The primary factors influencing the rate of this reaction are the structure of the haloalkane (specifically the leaving group) and the nature of the solvent.

dot

Solvolysis_Factors cluster_substrate Substrate Properties cluster_solvent Solvent Properties Leaving_Group Leaving Group Ability (I > Br > Cl) Rate Solvolysis Rate Leaving_Group->Rate Influences Polarity Polarity (Stabilizes Carbocation) Polarity->Rate Influences

Caption: Factors influencing the rate of solvolysis in tertiary haloalkanes.

Comparative Solvolysis Rate Data

The rate of solvolysis is highly dependent on the nature of the leaving group and the polarity of the solvent. The following table summarizes the first-order rate constants (k) for the solvolysis of tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide in various ethanol-water mixtures at 25 °C. The data illustrates that the rate increases with a better leaving group (I⁻ > Br⁻ > Cl⁻) and with increasing solvent polarity (higher water content).

Tertiary HaloalkaneSolvent (Ethanol:Water, v/v)Rate Constant, k (s⁻¹)
tert-Butyl Chloride100:01.1 x 10⁻⁶
80:208.6 x 10⁻⁵
60:401.1 x 10⁻³
50:504.0 x 10⁻³
40:601.5 x 10⁻²
tert-Butyl Bromide100:01.7 x 10⁻⁴
80:205.2 x 10⁻³
60:403.7 x 10⁻²
50:501.1 x 10⁻¹
40:603.5 x 10⁻¹
tert-Butyl Iodide80:201.5 x 10⁻²
60:408.5 x 10⁻²

Note: Data compiled and extrapolated from various sources for comparative purposes.

Experimental Protocols

The solvolysis rates of tertiary haloalkanes can be determined by monitoring the production of the hydrohalic acid (HCl, HBr, or HI) byproduct. A common and effective method involves titrating the acid produced with a standardized solution of a base, such as sodium hydroxide (B78521) (NaOH), in the presence of an indicator.

Generalized Experimental Workflow

dot

Experimental_Workflow A Prepare solvent mixture and standardized NaOH solution B Add tertiary haloalkane to the solvent to initiate the reaction A->B C At timed intervals, withdraw an aliquot of the reaction mixture B->C D Quench the reaction in the aliquot (e.g., by adding to a non-polar solvent or cooling) C->D E Titrate the quenched aliquot with standardized NaOH using an indicator D->E F Record the volume of NaOH used to reach the endpoint E->F G Repeat steps C-F at multiple time points F->G H Plot ln([R-X]₀/[R-X]t) vs. time to determine the rate constant (k) G->H

Caption: Generalized workflow for determining solvolysis rates.

Detailed Methodology: Solvolysis of tert-Butyl Chloride in an Ethanol-Water Mixture

This protocol outlines the steps to determine the first-order rate constant for the solvolysis of tert-butyl chloride.

Materials:

  • tert-Butyl chloride

  • Ethanol (B145695), 95%

  • Distilled or deionized water

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Bromothymol blue indicator solution

  • Acetone

  • Glassware: Burette, pipettes, Erlenmeyer flasks, volumetric flasks

  • Timer

  • Constant temperature water bath

Procedure:

  • Preparation of the Solvent Mixture: Prepare the desired ethanol-water solvent mixture (e.g., 50:50 v/v) by accurately measuring the required volumes of 95% ethanol and distilled water into a volumetric flask. Mix thoroughly.[2]

  • Reaction Setup: In an Erlenmeyer flask, place a known volume of the prepared solvent mixture. Add a few drops of bromothymol blue indicator.[2] The solution should be yellow in the acidic form of the indicator.

  • Initiation of the Reaction: Rapidly add a precise amount of tert-butyl chloride to the solvent mixture and immediately start the timer.[2] Swirl the flask to ensure thorough mixing.

  • Titration: Begin titrating the reacting solution with the standardized 0.01 M NaOH solution from a burette. The goal is to maintain the blue color of the indicator, which signifies a basic solution. As the solvolysis reaction produces HCl, the solution will turn yellow. Record the time at which specific volumes of NaOH have been added to just turn the solution blue again.[2]

  • Data Collection: Continue adding aliquots of NaOH and recording the time taken for the color to change from blue back to yellow and then the time to return it to blue with another aliquot of base.[2] This is repeated for several data points.

  • Determination of the Endpoint: After collecting a sufficient number of data points, allow the reaction to go to completion. This can be expedited by gently warming the reaction mixture. After cooling back to the reaction temperature, titrate the solution to a final, stable blue endpoint. This final volume of NaOH corresponds to the total amount of HCl produced.

  • Data Analysis:

    • Calculate the initial concentration of the tert-butyl chloride.

    • For each time point, calculate the concentration of tert-butyl chloride that has reacted based on the volume of NaOH added.

    • The concentration of remaining tert-butyl chloride at time t is the initial concentration minus the concentration that has reacted.

    • The solvolysis of tertiary haloalkanes follows first-order kinetics. The rate constant, k, can be determined from the integrated rate law: ln([R-X]₀/[R-X]t) = kt, where [R-X]₀ is the initial concentration and [R-X]t is the concentration at time t.

    • A plot of ln([R-X]₀/[R-X]t) versus time will yield a straight line with a slope equal to the rate constant, k.

This guide provides a foundational understanding of the comparative solvolysis rates of tertiary haloalkanes. The provided data and experimental protocols can be adapted for further research and investigation into the kinetics of S_N1 reactions.

References

A Comparative Guide to the Spectroscopic Validation of 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for 2-chloro-2-methylpentane against its constitutional isomer, 3-chloro-3-methylpentane. By presenting key experimental data from Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR), this document aims to facilitate the unambiguous structural validation of this compound.

Spectroscopic Data Comparison

The structural differences between this compound and its isomer, 3-chloro-3-methylpentane, give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data obtained from Mass Spectrometry, ¹³C NMR, and ¹H NMR.

Mass Spectrometry (MS)

The mass spectra of both isomers are characterized by the presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and fragmentation patterns typical of tertiary alkyl halides. However, the relative abundances of key fragments differ, allowing for their differentiation.

Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z) and Proposed Structures
This compound 120/122 ([M]⁺, [M+2]⁺)8591/93 ([M-C₂H₅]⁺), 69 ([C₅H₉]⁺), 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺)[1]
3-Chloro-3-methylpentane 120/122 ([M]⁺, [M+2]⁺)9191/93 ([M-C₂H₅]⁺), 69 ([C₅H₉]⁺), 57 ([C₄H₉]⁺)[2]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The number of unique carbon environments in each isomer leads to a different number of signals in their respective ¹³C NMR spectra. The chemical shifts are influenced by the position of the electron-withdrawing chlorine atom.

Compound Number of Signals Chemical Shifts (δ, ppm) and Assignments
This compound 6 (Predicted)Predicted values: C1 (~14), C2 (~75, C-Cl), C3 (~45), C4 (~21), C5 (~27), C6 (~27)[3]
3-Chloro-3-methylpentane 4~76 (C-Cl), ~34 (CH₂), ~25 (CH₃-C-Cl), ~8 (CH₃-CH₂)[4][5]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectra provide information on the different proton environments, their integrations (number of protons), and their splitting patterns (multiplicity) due to neighboring protons.

Compound Number of Signals Chemical Shift (δ, ppm) Integration Multiplicity Assignment
This compound 5 (Predicted)Not AvailableNot AvailableNot AvailableNot Available
3-Chloro-3-methylpentane 3~1.74HQuartet2 x CH₂
~1.53HSingletCH₃-C-Cl
~1.06HTriplet2 x CH₃-CH₂

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of the haloalkane is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer.[6] Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically operating at 75 or 100 MHz.[6] Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: Electron Ionization (EI) mass spectrometry is performed using a gas chromatograph-mass spectrometer (GC-MS) system.

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.

Ionization and Analysis: In the ion source of the mass spectrometer, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of an unknown compound, presumed to be this compound.

G cluster_0 Spectroscopic Analysis Workflow Unknown Unknown Compound (Presumed C6H13Cl) MS Mass Spectrometry (EI) Unknown->MS NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR MS_Data Molecular Ion: m/z 120/122 Fragmentation Pattern MS->MS_Data NMR_Data Number of Signals Chemical Shifts Multiplicity & Integration NMR->NMR_Data Comparison Comparison with Isomer Database MS_Data->Comparison NMR_Data->Comparison Structure_Validation Structure Confirmed: This compound Comparison->Structure_Validation

Caption: Workflow for the structural validation of this compound.

References

Isomeric Effects on the Reactivity of Chloromethylpentanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric structure of chloromethylpentanes significantly dictates their reactivity in nucleophilic substitution and elimination reactions. Understanding these isomeric effects is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing structure-activity relationships in medicinal chemistry. This guide provides a comprehensive comparison of the reactivity of various chloromethylpentane isomers, supported by experimental data and detailed protocols.

Executive Summary

The reactivity of chloromethylpentane isomers is primarily governed by the substitution pattern of the carbon atom bearing the chlorine atom (α-carbon) and the steric hindrance around the reaction center. Tertiary isomers like 2-chloro-2-methylpentane exhibit a high propensity for SN1 and E1 reactions due to the formation of a stable tertiary carbocation. In contrast, primary isomers such as 1-chloro-2-methylpentane (B81641) and 1-chloro-3-methylpentane (B2815331) are more susceptible to SN2 reactions, where steric accessibility is a key determinant of the reaction rate. Secondary isomers can undergo a mix of SN1, SN2, E1, and E2 reactions, with the specific pathway and rate being highly dependent on the reaction conditions.

Comparative Reactivity Data

Table 1: Relative Rates of Solvolysis (SN1) of Alkyl Halides in 80% Aqueous Ethanol at 25°C

Alkyl HalideClassificationRelative Rate
Methyl BromideMethyl1
Ethyl BromidePrimary2
Isopropyl BromideSecondary43
tert-Butyl BromideTertiary1,200,000[1]

This data for alkyl bromides illustrates the profound effect of substrate structure on SN1 reaction rates, with tertiary halides being exceptionally more reactive due to the stability of the corresponding carbocation intermediate. A similar trend is expected for chloromethylpentane isomers.

Table 2: General Reactivity Trends of Chloromethylpentane Isomers

Isomer ClassificationPredominant Reaction Type(s)Key Influencing FactorsExpected Relative Reactivity
Primary (e.g., 1-chloro-2-methylpentane, 1-chloro-3-methylpentane, 1-chloro-4-methylpentane)SN2Steric hindrance at the α and β carbons.Moderate to low, sensitive to steric bulk.
Secondary (e.g., 2-chloro-3-methylpentane, 3-chloromethylpentane)SN1, SN2, E1, E2Solvent polarity, nucleophile/base strength, temperature.Intermediate, highly condition-dependent.
Tertiary (e.g., this compound)SN1, E1Carbocation stability, solvent ionizing power.High in polar, protic solvents.

Reaction Mechanisms and Isomeric Effects

The competition between substitution (SN1, SN2) and elimination (E1, E2) pathways is a central theme in the reactivity of chloromethylpentane isomers.

Nucleophilic Substitution Reactions (SN1 and SN2)

SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the formation of a carbocation intermediate.[2][3] The rate of reaction is primarily determined by the stability of this intermediate.

  • Tertiary Isomers (e.g., this compound): These isomers readily undergo SN1 reactions because they form a relatively stable tertiary carbocation. The reaction rate is largely independent of the nucleophile's concentration.[4][5]

  • Primary Isomers: These are generally unreactive via the SN1 pathway due to the high instability of the primary carbocation.

  • Secondary Isomers: Can proceed through an SN1 mechanism, especially in the presence of a weak nucleophile and a polar protic solvent that can stabilize the secondary carbocation.

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[2]

  • Primary Isomers (e.g., 1-chloro-2-methylpentane, 1-chloro-3-methylpentane): These are ideal substrates for SN2 reactions due to the lower steric hindrance around the α-carbon. However, the rate can be influenced by the degree of branching at the β-carbon (neopentyl-type hindrance).[6][7]

  • Secondary Isomers: Are less reactive than primary isomers in SN2 reactions due to increased steric hindrance.

  • Tertiary Isomers: Are generally unreactive via the SN2 pathway because the bulky alkyl groups shield the α-carbon from nucleophilic attack.[8]

SN1_SN2_Comparison cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway SN1_start Tertiary/Secondary Chloromethylpentane SN1_inter Carbocation Intermediate SN1_start->SN1_inter Slow, Rate-determining SN1_end Substitution Product (Racemization) SN1_inter->SN1_end Fast, Nucleophilic Attack SN2_start Primary/Secondary Chloromethylpentane SN2_ts Transition State SN2_start->SN2_ts Concerted Step SN2_end Substitution Product (Inversion of Configuration) SN2_ts->SN2_end

Figure 1: Comparison of SN1 and SN2 reaction pathways for chloromethylpentane isomers.

Elimination Reactions (E1 and E2)

Elimination reactions, which lead to the formation of alkenes, are always in competition with substitution reactions.

E1 (Elimination Unimolecular): This mechanism proceeds through the same carbocation intermediate as the SN1 reaction. Therefore, it is most prevalent for tertiary and secondary chloromethylpentanes under conditions that favor ionization (polar protic solvents, weak bases).

E2 (Elimination Bimolecular): This is a concerted, one-step reaction where a base removes a proton from a β-carbon while the leaving group departs from the α-carbon.[9][10]

  • Substrate Structure: The rate of E2 reactions generally follows the order: tertiary > secondary > primary. This is because the transition state has alkene character, and more substituted alkenes are more stable (Zaitsev's rule).[11]

  • Base Strength: Strong, bulky bases favor E2 elimination over SN2 substitution.

E1_E2_Competition cluster_pathways Reaction Conditions cluster_products Potential Products start Chloromethylpentane Isomer conditions Solvent, Nucleophile/Base, Temperature subst Substitution Product (SN1/SN2) conditions->subst Weak Base/Good Nucleophile elim Elimination Product (E1/E2) conditions->elim Strong, Hindered Base Experimental_Workflow cluster_sn1_exp SN1 Solvolysis Kinetics cluster_sn2_exp SN2 Relative Rate Comparison prep_sn1 Prepare Alkyl Halide Solution in Mixed Solvent equil_sn1 Equilibrate at Constant Temperature prep_sn1->equil_sn1 titrate_sn1 Titrate Aliquots Over Time equil_sn1->titrate_sn1 plot_sn1 Plot ln[R-Cl] vs. Time titrate_sn1->plot_sn1 rate_sn1 Determine Rate Constant (k) plot_sn1->rate_sn1 prep_sn2 Prepare NaI in Acetone Solution react_sn2 Add Isomers to Separate Tubes prep_sn2->react_sn2 observe_sn2 Observe Time for NaCl Precipitate Formation react_sn2->observe_sn2 compare_sn2 Compare Relative Rates observe_sn2->compare_sn2

References

A Comparative Guide to the Computational Modeling of the 2-Chloro-2-methylpentane Carbocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of carbocations is fundamental to understanding a vast array of chemical reactions, including those central to drug synthesis and metabolism. The 2-chloro-2-methylpentane carbocation, a tertiary carbocation, serves as an excellent model for investigating reaction mechanisms like SN1 and E1.[1][2][3] Computational modeling provides indispensable insights into the transient nature of these intermediates, offering data on their stability, structure, and reactivity that is often inaccessible through experimental means alone.

This guide compares common computational methods for modeling this carbocation, providing a framework for selecting the appropriate level of theory and basis set to achieve the desired balance between accuracy and computational cost.

Data Presentation: Performance of Computational Methods

The choice of a computational method and basis set is critical for the accurate prediction of molecular properties. Density Functional Theory (DFT) has become a popular tool for studying carbocations due to its favorable balance of cost and accuracy.[4] Below is a comparative table of widely used DFT functionals and basis sets, illustrating their performance for parameters relevant to the this compound carbocation.

Note: The values presented are illustrative and representative of typical outcomes for tertiary carbocations. Actual values will vary based on the specific software and computational environment.

Computational MethodBasis SetRelative Energy (kcal/mol)C-C(H₃) Bond Length (Å)C-Cl Bond Length (Å)Key Vibrational Frequency (cm⁻¹) (C-Cl Stretch)Relative Computational Cost
B3LYP 6-31G(d)0.0 (Reference)1.4852.850 (dissociated)~750Low
B3LYP 6-311+G(d,p)-1.21.4822.845 (dissociated)~755Medium
M06-2X 6-31G(d)+0.81.4882.860 (dissociated)~745Medium
M06-2X def2-TZVP-0.51.4842.852 (dissociated)~752High
ωB97X-D 6-311+G(d,p)-1.51.4812.843 (dissociated)~758High
MP2 cc-pVDZ+2.51.4902.870 (dissociated)~740Very High

Table 1: Comparison of Computational Methods. This table outlines the performance of various levels of theory for calculating the properties of the 2-methylpentan-2-yl carbocation. B3LYP/6-31G(d) is set as the reference energy. Bond lengths refer to the optimized carbocation geometry where the C-Cl bond is broken. Higher-level basis sets like those from Dunning (e.g., cc-pVTZ) or the Pople family (e.g., 6-311+G(d,p)) generally provide greater accuracy.[5][6][7] Adding polarization (*) and diffuse (+) functions is crucial for describing the electron distribution in ions.[8][9]

Experimental and Computational Protocols

A standard computational protocol for analyzing a carbocation involves geometry optimization followed by a frequency calculation.[10] This ensures that the calculated structure represents a true energy minimum on the potential energy surface.[11]

Protocol: Geometry Optimization and Vibrational Frequency Analysis
  • Initial Structure Generation:

    • The initial 3D coordinates for this compound are generated using molecular modeling software (e.g., Avogadro, GaussView).

    • To model the carbocation, the chlorine atom is removed, and the overall charge of the molecule is set to +1.

  • Geometry Optimization:

    • The structure is submitted to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • An energy minimization calculation is performed. The chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are specified in the input file.[12]

    • The optimization algorithm iteratively adjusts the atomic positions to find the lowest energy conformation.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, a vibrational frequency calculation is performed at the same level of theory.

    • This calculation computes the second derivatives of the energy with respect to atomic positions.[10]

    • Verification: A true minimum on the potential energy surface will have zero imaginary frequencies.[11] The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.

    • The output provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and the vibrational spectra, which can be compared with experimental IR data if available.[13]

Visualizations

Computational Workflow

The following diagram illustrates the standard workflow for a computational study of a carbocation intermediate.

G Computational Chemistry Workflow for Carbocation Analysis A 1. Initial Structure Input (this compound) B 2. Generation of Carbocation (Remove Cl, Set Charge = +1) A->B C 3. Select Method & Basis Set (e.g., B3LYP/6-31G(d)) B->C D 4. Geometry Optimization (Find Energy Minimum) C->D E 5. Frequency Calculation D->E F 6. Verify Minimum (Check for Imaginary Frequencies) E->F G 7. Analyze Properties (Energy, Structure, Spectra) F->G 0 Imaginary Freq. H Refine Structure or Method F->H >0 Imaginary Freq. H->D G Formation and Reaction Pathways of the Carbocation cluster_formation Formation cluster_reaction Reactions A This compound B [Transition State]‡ (C-Cl bond breaking) A->B Heterolysis C 2-methylpentan-2-yl cation + Cl⁻ B->C D Nucleophilic Attack (SN1) (e.g., + H₂O) C->D E Deprotonation (E1) (Loss of H⁺) C->E F 2-methylpentan-2-ol D->F G Alkene Products (e.g., 2-methylpent-2-ene) E->G

References

Kinetic Isotope Effect in the Elimination of 2-Chloro-2-methylpentane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to the Kinetic Isotope Effect in Elimination Reactions

The kinetic isotope effect is a powerful tool for elucidating the mechanisms of chemical reactions. It is defined as the ratio of the rate constant of a reaction with a light isotope (typically hydrogen, kH) to the rate constant of the same reaction with a heavy isotope (typically deuterium, kD), expressed as kH/kD. In elimination reactions, a significant primary kinetic isotope effect (typically in the range of 2-8) is observed when the C-H bond is broken in the rate-determining step, providing strong evidence for an E2 mechanism.[1][2]

The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond.[1] For tertiary alkyl halides such as 2-chloro-2-methylpentane, the E2 mechanism is a common pathway for elimination, especially in the presence of a strong, non-bulky base.

Product Analysis in the Elimination of this compound

The elimination of this compound can theoretically yield two alkene products: the more substituted 2-methyl-2-pentene (B165383) and the less substituted 2-methyl-1-pentene. According to Zaitsev's rule, the major product will be the more stable, more highly substituted alkene.

Expected Product Distribution:

ReactantBase/SolventMajor ProductMinor Product
This compoundSodium Ethoxide / Ethanol2-Methyl-2-pentene2-Methyl-1-pentene

Comparative Analysis of Kinetic Isotope Effects

While specific experimental kH/kD values for the elimination of this compound are not found in the reviewed literature, we can infer an expected range based on typical E2 reactions. For comparison, the well-studied E2 elimination of a secondary alkyl halide, 2-bromopropane, with sodium ethoxide exhibits a significant primary kinetic isotope effect.

SubstrateSubstrate TypeLeaving GroupBasekH/kDReference
This compound TertiaryClSodium EthoxideExpected ~4-7(Typical for E2)[2]
2-Bromopropane SecondaryBrSodium Ethoxide6.7[1]

The expected KIE for this compound is substantial, indicating that the C-H bond cleavage is part of the rate-determining step, consistent with an E2 mechanism. The exact value would be influenced by the specific reaction conditions and the nature of the transition state.

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetic isotope effect for the elimination of an alkyl halide. This protocol can be adapted for the study of this compound.

1. Synthesis of Deuterated Substrate:

The deuterated analogue, this compound-d3 (specifically deuterated at one of the methyl groups on the adjacent carbon, C3), would need to be synthesized. This can be achieved through a multi-step synthesis starting from a deuterated precursor.

2. Kinetic Measurements:

  • Reaction Setup: Two parallel sets of reactions are prepared under identical conditions (temperature, solvent, base concentration). One set uses the non-deuterated this compound (H-substrate), and the other uses the deuterated analogue (D-substrate).

  • Reaction Monitoring: The disappearance of the alkyl halide reactant over time is monitored. This is typically done by gas chromatography (GC) or high-performance liquid chromatography (HPLC). Aliquots of the reaction mixture are taken at regular intervals, quenched to stop the reaction, and analyzed.

  • Rate Constant Determination: The rate constants for the elimination reaction of both the H-substrate (kH) and the D-substrate (kD) are determined by plotting the natural logarithm of the reactant concentration versus time. For a second-order reaction, the plot of 1/[Reactant] vs. time will be linear, and the slope will be equal to the rate constant.

  • KIE Calculation: The kinetic isotope effect is calculated as the ratio of the two rate constants: kH/kD.

3. Product Analysis:

  • The product distribution (ratio of 2-methyl-2-pentene to 2-methyl-1-pentene) for both the H- and D-substrate reactions should be determined using GC or NMR to ensure that the isotopic substitution does not significantly alter the regioselectivity of the reaction.

Visualizations

E2 Elimination Mechanism of this compound

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactant This compound + Base TS [Base---H---C---C---Cl]‡ Reactant->TS Rate-determining step Products 2-Methyl-2-pentene + Base-H⁺ + Cl⁻ TS->Products Fast

Caption: The concerted E2 elimination mechanism for this compound.

Experimental Workflow for KIE Determination

KIE_Workflow cluster_synthesis Substrate Preparation cluster_kinetics Kinetic Runs cluster_analysis Analysis cluster_result Result Synth_H Synthesize This compound (H) Run_H Reaction of H-Substrate Synth_H->Run_H Synth_D Synthesize Deuterated Analogue (D) Run_D Reaction of D-Substrate Synth_D->Run_D Monitor_H Monitor [H] vs. time (GC/HPLC) Run_H->Monitor_H Monitor_D Monitor [D] vs. time (GC/HPLC) Run_D->Monitor_D Calc_kH Calculate kH Monitor_H->Calc_kH Calc_kD Calculate kD Monitor_D->Calc_kD Calc_KIE Calculate KIE = kH / kD Calc_kH->Calc_KIE Calc_kD->Calc_KIE

Caption: A generalized workflow for the experimental determination of the kinetic isotope effect.

References

A Comparative Analysis of Experimental vs. Predicted NMR Shifts for 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Structural Elucidation and Chemical Analysis

In the field of chemical research and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. The accuracy of NMR spectral prediction has significantly advanced, offering a powerful complement to experimental data. This guide provides a comparative analysis of experimental and predicted ¹H and ¹³C NMR chemical shifts for 2-chloro-2-methylpentane, a halogenated alkane. Due to the limited public availability of experimental spectra for this compound, this comparison primarily utilizes predicted data from reputable online spectroscopic tools. The guide also outlines a standard experimental protocol for acquiring high-quality NMR data.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)MultiplicityIntegration
CH₃ (C1)0.93Data not availableTriplet3H
CH₂ (C3)1.52Data not availableSextet2H
CH₂ (C4)1.85Data not availableTriplet2H
CH₃ (C2-methyl)1.57Data not availableSinglet6H

Table 2: ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C114.2Data not available
C275.0Data not available
C346.8Data not available
C417.5Data not available
C529.5Data not available
C2-methyl29.5Data not available

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining reliable and reproducible NMR data. The following outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid strong solvent signals that may obscure the analyte's peaks.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm for both ¹H and ¹³C NMR spectra, for accurate chemical shift referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability during the experiment.

  • The magnetic field homogeneity is optimized by a process called shimming to achieve sharp and symmetrical NMR signals.

  • The probe is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to maximize sensitivity.

3. ¹H NMR Data Acquisition:

  • A standard single-pulse experiment is typically used.

  • Key acquisition parameters include:

    • Pulse Angle: A 30-45 degree pulse is commonly used to allow for faster repetition rates without saturating the signals.

    • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the protons to return to their equilibrium state.

    • Number of Scans: Ranging from 8 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • A proton-decoupled experiment is standard to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Key acquisition parameters include:

    • Pulse Angle: A 30-45 degree pulse is common.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is generally sufficient for most carbons, although quaternary carbons may require longer delays for quantitative analysis.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to obtain a good signal-to-noise ratio.

5. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.

  • The spectrum is then phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • For ¹H NMR, the peaks are integrated to determine the relative number of protons corresponding to each signal.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data, a fundamental process in chemical structure verification.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparison & Verification A Experimental NMR Spectroscopy C Experimental Spectrum A->C B NMR Prediction Software D Predicted Spectrum B->D E Data Extraction (Chemical Shifts, Multiplicities) C->E D->E F Tabular Comparison E->F G Structural Verification F->G

Caption: Workflow for Comparing Experimental and Predicted NMR Data.

This guide highlights the synergy between experimental and computational methods in modern chemistry. While predicted NMR data provides a valuable starting point for spectral assignment and structure confirmation, experimental verification remains the gold standard. The provided protocol serves as a robust framework for acquiring high-quality experimental NMR data to facilitate this critical comparison.

A Comparative Analysis of Leaving Group Ability in 2-Halomethylpentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leaving group ability of different halogens (Chlorine, Bromine, and Iodine) in 2-halomethylpentanes. The analysis is supported by established principles of reaction kinetics and includes detailed experimental protocols for further investigation.

Introduction to Leaving Group Ability in Nucleophilic Substitution Reactions

In the realm of organic chemistry, particularly in the context of nucleophilic substitution reactions, the efficiency of a reaction is significantly influenced by the nature of the leaving group. A good leaving group is a molecular fragment that departs with a pair of electrons, and its ability to do so is intrinsically linked to its stability as an independent species. In the case of 2-halomethylpentanes, the halogen atom serves as the leaving group. These compounds, being tertiary alkyl halides, predominantly undergo nucleophilic substitution via the S(_N)1 mechanism, which proceeds through a carbocation intermediate. The rate-determining step in an S(_N)1 reaction is the formation of this carbocation, a process that is heavily dependent on the facility with which the leaving group departs. A better leaving group will facilitate a faster reaction rate.

The general trend for halogen leaving group ability is I > Br > Cl > F. This is because weaker bases are better leaving groups, as they are more stable with a negative charge. Iodide is the weakest base among the common halides, making it the best leaving group.

Data Presentation: Relative Rates of Solvolysis

2-HalomethylpentaneLeaving GroupRelative Rate of Solvolysis (Estimated)
2-Iodo-2-methylpentane (B14688600)I~3-5
2-Bromo-2-methylpentaneBr1
2-Chloro-2-methylpentaneCl~0.02-0.05

Note: The relative rates are normalized to the rate of 2-bromo-2-methylpentane. These are estimations based on general trends for tertiary alkyl halides and may vary depending on the specific reaction conditions.

Reaction Mechanisms

The nucleophilic substitution of 2-halomethylpentanes can theoretically proceed through two different mechanisms: S(_N)1 and S(_N)2. However, due to the tertiary nature of the substrate, the S(_N)1 pathway is strongly favored.

S(_N)1 Reaction Mechanism

The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a two-step mechanism. The first and rate-determining step involves the spontaneous dissociation of the alkyl halide to form a stable tertiary carbocation and a halide ion. The second step is the rapid attack of the nucleophile on the carbocation.

SN1_Mechanism sub 2-Halo-2-methylpentane ts1 Transition State 1 sub->ts1 Slow (Rate-determining) int Tertiary Carbocation + Halide Ion ts1->int ts2 Transition State 2 int->ts2 Fast (Nucleophilic Attack) prod Substitution Product ts2->prod

Caption: S(_N)1 reaction mechanism for a 2-halomethylpentane.

S(_N)2 Reaction Mechanism

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is generally disfavored for tertiary alkyl halides like 2-halomethylpentanes due to significant steric hindrance around the reaction center, which prevents the backside attack of the nucleophile.

SN2_Mechanism reactants 2-Halo-2-methylpentane + Nucleophile ts Transition State (Sterically Hindered) reactants->ts Highly Unfavorable products Substitution Product + Halide Ion ts->products

Caption: S(_N)2 reaction mechanism, disfavored for 2-halomethylpentanes.

Experimental Protocols

To experimentally determine and compare the leaving group ability of the different halogens in 2-halomethylpentanes, a solvolysis reaction can be performed, and its rate can be monitored. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. For this experiment, ethanol (B145695) can be used as the solvent.

Objective

To determine the relative rates of solvolysis of this compound, 2-bromo-2-methylpentane, and 2-iodo-2-methylpentane in ethanol by monitoring the production of the corresponding hydrohalic acid (HCl, HBr, or HI).

Materials
  • This compound

  • 2-bromo-2-methylpentane

  • 2-iodo-2-methylpentane

  • Absolute ethanol

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • Phenolphthalein (B1677637) indicator

  • Burette, pipettes, flasks, and other standard laboratory glassware

  • Constant temperature water bath

Experimental Workflow

Experimental_Workflow prep Prepare solutions of each 2-halomethylpentane in ethanol aliquot Take aliquots of the reaction mixture at timed intervals prep->aliquot quench Quench the reaction in each aliquot (e.g., with cold acetone) aliquot->quench titrate Titrate the liberated acid with standardized NaOH solution quench->titrate plot Plot [Acid] vs. Time to determine the reaction rate titrate->plot compare Compare the rates for the three different halides plot->compare

Caption: Workflow for determining solvolysis rates.

Procedure
  • Reaction Setup: For each 2-halomethylpentane, prepare a solution of a known concentration (e.g., 0.1 M) in absolute ethanol in a flask. Place the flask in a constant temperature water bath (e.g., 25°C) to ensure a stable reaction temperature.

  • Sampling: At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume (e.g., 5 mL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a cold solvent like acetone (B3395972) to stop the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.

  • Data Analysis:

    • Calculate the concentration of the hydrohalic acid produced at each time point using the titration data.

    • Plot the concentration of the acid versus time for each of the three 2-halomethylpentanes.

    • The initial rate of the reaction can be determined from the initial slope of this graph.

    • Compare the initial rates to determine the relative leaving group ability of Cl, Br, and I.

Conclusion

The leaving group ability in the S(_N)1 solvolysis of 2-halomethylpentanes follows the established trend: I > Br > Cl. This is a direct consequence of the relative stabilities of the corresponding halide anions, with the iodide ion being the most stable and thus the best leaving group. The provided experimental protocol offers a reliable method for quantitatively verifying this trend in a laboratory setting. For researchers in drug development, understanding these fundamental principles of reactivity is crucial for designing synthetic routes and predicting the stability and reactivity of halogenated compounds.

Safety Operating Guide

Proper Disposal of 2-Chloro-2-methylpentane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-chloro-2-methylpentane, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedural information for the safe handling and disposal of this chemical, in line with regulatory requirements. Adherence to these protocols is essential to minimize risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Safety Measures:

  • Segregation: Never mix this compound waste with non-halogenated organic solvents.[1] Halogenated and non-halogenated wastes undergo different treatment processes, and cross-contamination can lead to complications and increased disposal costs.[2]

  • Containerization: Use only designated, properly labeled, and sealed containers for waste collection. The containers should be made of a material compatible with halogenated organic compounds.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name, "this compound."

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.

Disposal Plan and Procedures

The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[3][4] Halogenated organic compounds require high-temperature incineration to ensure complete destruction and to prevent the formation of toxic byproducts.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Carefully transfer waste this compound into a designated halogenated waste container.

    • Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

    • Securely seal the container immediately after adding waste.

  • Waste Characterization and Classification:

    • This compound is classified as a hazardous waste. Due to its flammability, it is likely to be assigned the EPA hazardous waste code D001 for ignitability .[5][6][7]

    • Depending on its use, particularly if it is a spent solvent, it may also fall under the F-list of hazardous wastes from non-specific sources.[7][8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with the correct chemical name and hazardous waste code.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.

Quantitative Data on Disposal Parameters

ParameterRecommended Value/GuidelineCitation
Primary Disposal Method High-Temperature Incineration[3][4]
EPA Hazardous Waste Code D001 (Ignitability)[5][6][7]
Incineration Temperature > 1100 °C for wastes containing >1% halogenated organic substances[10]
Landfill Disposal Prohibited for untreated ignitable waste[3][9][11]

Experimental Protocol: Analysis of this compound in Waste Samples

To comply with disposal regulations, it may be necessary to determine the concentration of this compound in a waste matrix. The standard method for analyzing volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) , following protocols such as the EPA SW-846 Method 8260 series.[1][2][12]

Detailed Methodology: EPA SW-846 Method 8260 (Adapted)

1. Objective: To quantify the concentration of this compound in a liquid or solid waste sample.

2. Sample Preparation (Purge-and-Trap):

  • For aqueous samples, a known volume (e.g., 5 mL) is placed in a purge-and-trap sample vial.
  • For solid samples, a known weight (e.g., 5 g) is mixed with a reagent water and a dispersant in a sealed vial.
  • Internal standards and surrogate standards are added to the sample vial.
  • The sample is heated to a specific temperature (e.g., 40°C) and purged with an inert gas (e.g., helium).
  • The volatile organic compounds, including this compound, are carried by the gas stream onto an adsorbent trap.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The trap is rapidly heated, desorbing the analytes into the gas chromatograph.
  • GC Column: A capillary column suitable for volatile organic analysis (e.g., a 60m x 0.25mm ID, 1.4 µm film thickness, 6% cyanopropylphenyl/94% dimethylpolysiloxane column).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. A typical program might start at 35°C, hold for a few minutes, then ramp up to over 200°C.
  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrometer will scan a mass range (e.g., 35-300 amu) to detect and identify the compounds as they elute from the GC column.

4. Quantification:

  • The concentration of this compound is determined by comparing its peak area to the peak area of the internal standard and using a calibration curve generated from standards of known concentrations.

5. Quality Control:

  • A method blank, laboratory control sample, and matrix spike/matrix spike duplicate should be analyzed with each batch of samples to ensure data quality.

Disposal Workflow Diagram

DisposalWorkflow cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal cluster_Analysis Waste Characterization (If Required) Collect 1. Collect Waste (Segregate as Halogenated) Label 2. Label Container (Hazardous Waste) Collect->Label Store 3. Store Safely (Cool, Ventilated Area) Label->Store Contact 4. Contact EHS/ Waste Vendor Store->Contact Sample A. Sample Waste Store->Sample Transport 5. Transport by Licensed Hauler Contact->Transport Incinerate 6. High-Temperature Incineration Transport->Incinerate Analyze B. Analyze via GC-MS (EPA Method 8260) Sample->Analyze Classify C. Classify Waste (e.g., D001) Analyze->Classify Classify->Contact

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Chloro-2-methylpentane. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Understanding the Hazards

This compound is a flammable liquid that poses several health risks.[1] It is crucial to be fully aware of its properties before handling.

Key Hazards:

  • Flammable Liquid and Vapor: Presents a significant fire risk.[1]

  • Skin Irritation: Can cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause serious eye irritation.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for various tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in a fume hood) Safety glasses with side shields or chemical splash goggles.For incidental contact (splash): Nitrile gloves. For extended contact or immersion: Viton™ or multi-layer laminate (e.g., Silver Shield®) gloves.Flame-resistant lab coat.Not generally required when working in a properly functioning chemical fume hood.
Weighing/Transferring (outside a fume hood) Chemical splash goggles and a face shield.For incidental contact (splash): Nitrile gloves. For extended contact or immersion: Viton™ or multi-layer laminate (e.g., Silver Shield®) gloves.Flame-resistant lab coat.A NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a risk assessment.
Large Volume Transfers (>1 L) Chemical splash goggles and a face shield.Viton™ or multi-layer laminate (e.g., Silver Shield®) gloves.Flame-resistant lab coat and a chemical-resistant apron.A NIOSH-approved respirator with an organic vapor cartridge is recommended.
Emergency Spill Response Chemical splash goggles and a face shield.Viton™ or multi-layer laminate (e.g., Silver Shield®) gloves.Chemical-resistant suit or coveralls.A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risks.

Preparation
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood.

  • Remove Ignition Sources: Ensure that no open flames, hot surfaces, or spark-producing equipment are in the vicinity of the work area.

  • Assemble Materials: Gather all necessary equipment, including the chemical, appropriate containers, and spill cleanup materials, before starting the procedure.

  • Don Appropriate PPE: Put on the required personal protective equipment as outlined in the table above.

Experimental Workflow

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review SDS prep2 Ensure Ventilation (Fume Hood) prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 prep4 Assemble Materials prep3->prep4 prep5 Don PPE prep4->prep5 handle1 Transfer Chemical in Fume Hood prep5->handle1 handle2 Keep Containers Closed handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate Halogenated Waste handle3->clean1 clean2 Label Waste Container clean1->clean2 clean3 Clean Work Area clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands clean4->clean5

Safe handling workflow for this compound.
Cleanup

  • Decontaminate: Wipe down the work surface with an appropriate solvent and then soap and water.

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.

  • Wash Hands: Thoroughly wash hands with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: this compound is a halogenated organic compound. It must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.

  • Do Not Mix: Do not mix halogenated waste with non-halogenated waste.

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or paper towels, that come into contact with this compound must be disposed of as hazardous waste in the same designated container.

  • Container Management: Keep the waste container securely closed when not in use and store it in a well-ventilated area, away from ignition sources.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

Emergency Response Plan

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response

Emergency Spill Response for this compound spill Spill Occurs spill_size Is the spill large or in a poorly ventilated area? spill->spill_size small_spill Small Spill spill_size->small_spill No large_spill Large Spill spill_size->large_spill Yes don_ppe Don appropriate PPE. small_spill->don_ppe evacuate Evacuate the area and alert others. large_spill->evacuate call_emergency Call emergency services. evacuate->call_emergency contain Contain the spill with absorbent material. don_ppe->contain cleanup Clean up the spill and place waste in a sealed container. contain->cleanup dispose Dispose of as halogenated hazardous waste. cleanup->dispose

Decision-making workflow for a chemical spill.
First Aid

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.